5-Chloro-2-ethoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128961. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUJRLHWDLJULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299261 | |
| Record name | 5-chloro-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27682-64-0 | |
| Record name | 27682-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-ethoxybenzaldehyde: A Comprehensive Technical Guide
CAS Number: 27682-64-0
This technical guide provides an in-depth overview of 5-Chloro-2-ethoxybenzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and potential for use in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.
Chemical and Physical Properties
This compound is a solid at room temperature with a faint characteristic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 27682-64-0 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-chloro-2-ethoxy-benzaldehyde, NSC128961 | |
| Melting Point | 66-67 °C | |
| Boiling Point | 279.1 °C at 760 mmHg | |
| Density | 1.202 g/cm³ | |
| Appearance | Solid | [1] |
Safety Information:
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Synthesis of this compound
The primary synthetic route to this compound is through the Williamson ether synthesis. This method involves the O-alkylation of a substituted phenol, in this case, 5-chlorosalicylaldehyde, with an ethyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of related 2-ethoxybenzaldehyde derivatives.[3]
Materials:
-
5-chlorosalicylaldehyde
-
Ethyl iodide or ethyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of 5-chlorosalicylaldehyde).
-
Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the ethylating agent (ethyl iodide or ethyl bromide, 1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 20°C for an extended period or gently heated to increase the rate) and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). A cited synthesis suggests stirring at 20°C for 48 hours can lead to a high yield.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization to yield the pure product.
Synthesis of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the aromatic protons, and the aldehyde proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~10.3 | Singlet | - |
| Aromatic (H-6) | ~7.8 | Doublet | ~2.5 |
| Aromatic (H-4) | ~7.5 | Doublet of doublets | ~8.8, 2.5 |
| Aromatic (H-3) | ~7.0 | Doublet | ~8.8 |
| Methylene (-OCH₂CH₃) | ~4.1 | Quartet | ~7.0 |
| Methyl (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~189 |
| C-2 (C-OEt) | ~159 |
| C-5 (C-Cl) | ~128 |
| C-1 (C-CHO) | ~125 |
| C-4 | ~135 |
| C-6 | ~128 |
| C-3 | ~114 |
| Methylene (-OCH₂) | ~65 |
| Methyl (-CH₃) | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of strong absorption bands corresponding to the carbonyl and ether functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (aldehyde) | ~1680-1700 (strong) |
| C-H (aldehyde) | ~2720 and ~2820 (medium) |
| C-O (ether) | ~1250 (strong) |
| C-Cl | ~700-800 |
| Aromatic C=C | ~1450-1600 |
Experimental Protocol for Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a solution of 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
For ¹H NMR, set the spectral width from 0 to 12 ppm and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
For ¹³C NMR, set the spectral width from 0 to 200 ppm with proton decoupling and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy:
-
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Record the spectrum in the mid-infrared range (4000 to 400 cm⁻¹).
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample analysis and automatically subtracted.
Workflow for Spectroscopic Characterization.
Potential Applications in Drug Discovery
While there is limited direct research on the biological activities of this compound, its structural motifs are present in molecules with known pharmacological properties. Derivatives of substituted benzaldehydes and salicylaldehydes have been investigated for a range of therapeutic applications.
For instance, compounds containing a 5-chlorosalicyl moiety have been explored for their antimicrobial and antiviral activities. The chlorine atom at the 5-position can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved interactions with biological targets.
Derivatives of 2-alkoxybenzaldehydes have also been studied in the context of cancer research . For example, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.
Given these precedents, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to identify potential molecular targets.
Role in Drug Discovery Funnel.
References
In-depth Technical Guide: 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 5-Chloro-2-ethoxybenzaldehyde. The information is intended for researchers and professionals involved in chemical synthesis and drug development.
Core Properties of this compound
This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring functionalized with a chlorine atom, an ethoxy group, and a formyl (aldehyde) group. This combination of functional groups makes it a valuable intermediate in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 184.62 g/mol |
| Molecular Formula | C₉H₉ClO₂ |
| CAS Number | 27682-64-0 |
| Melting Point | 66-67 °C[1] |
| Boiling Point | 279.1 °C at 760 mmHg[1] |
| Density | 1.202 g/cm³[1] |
| Flash Point | 120.6 °C[1] |
| LogP | 2.55120[1] |
| Purity | Typically ≥98% |
| Physical Form | Solid[2] |
| Storage Temperature | 2-8 °C, under inert atmosphere[2] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound can be achieved via the Williamson ether synthesis, a reliable and widely used method for preparing ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol
This protocol details the synthesis of this compound from 5-chloro-2-hydroxybenzaldehyde and ethyl iodide.
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent).
-
Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 equivalents) followed by anhydrous DMF (approximately 10 mL per gram of the starting salicylaldehyde).
-
Formation of Phenoxide: Stir the resulting suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer three times with 50 mL of diethyl ether.
-
Washing: Combine the organic layers and wash twice with 50 mL of brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product.
Potential Biological Significance: ALDH1A3 Inhibition
While direct biological data for this compound is limited, its structural class, benzyloxybenzaldehydes, has garnered significant interest in cancer research. Specifically, derivatives with this scaffold have been identified as potential inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).
ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid from retinaldehyde.[3] Elevated expression of ALDH1A3 has been linked to cancer stem cells (CSCs) in various tumors, including gliomas, and is often associated with poor clinical outcomes.[3][4] The inhibition of ALDH1A3 is therefore a promising therapeutic strategy to target CSCs, potentially hindering tumor growth, invasiveness, and chemoresistance.[4]
The general mechanism involves the inhibitor molecule binding to the active site of the ALDH1A3 enzyme, preventing the natural substrate, retinaldehyde, from being oxidized to retinoic acid. This disruption of retinoic acid signaling can impact gene transcription that is crucial for the proliferation and maintenance of cancer stem cells.
Given its structure, this compound serves as a potential starting material or scaffold for the development of more potent and selective ALDH1A3 inhibitors for therapeutic applications. Further research and derivatization could lead to novel compounds with significant anti-cancer activity.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 27682-64-0 [sigmaaldrich.com]
- 3. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-ethoxybenzaldehyde is an aromatic organic compound with potential applications in various fields of chemical research, particularly in the synthesis of novel pharmaceutical agents and other bioactive molecules. Its structure, featuring a chlorinated and ethoxylated benzaldehyde core, provides a versatile scaffold for the development of compounds with tailored biological activities. This technical guide presents a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and a review of the biological activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| CAS Number | 27682-64-0 | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | [2] |
| Melting Point | 66-67 °C | [3] |
| Boiling Point | 279.1 °C at 760 mmHg | [3] |
| Density | 1.202 g/cm³ | [3] |
| Flash Point | 120.6 °C | [3] |
| XLogP3 | 2.3 | [3] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers. This protocol is adapted from the synthesis of similar 2-ethoxybenzaldehyde derivatives and involves the reaction of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base.[4]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
5-Chlorosalicylaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (C₂H₅I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Ethyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of this compound
Purification of the crude product can be achieved by recrystallization to obtain a product of high purity.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Beaker
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
The crude product is dissolved in a minimal amount of hot ethanol.
-
Water is added dropwise to the hot solution until turbidity persists.
-
The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to facilitate crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.
Spectroscopic Data (Predicted and Inferred from Related Compounds)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), aromatic protons, and the aldehydic proton. The chemical shifts (δ) in ppm relative to TMS are predicted as follows:
-
Aldehyde proton (-CHO): ~9.8 - 10.5 ppm (singlet)
-
Aromatic protons: ~6.9 - 7.8 ppm (multiplets)
-
Ethoxy methylene protons (-OCH₂CH₃): ~4.1 ppm (quartet)
-
Ethoxy methyl protons (-OCH₂CH₃): ~1.4 ppm (triplet)
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethoxy group. Predicted chemical shifts (δ) in ppm are:
-
Carbonyl carbon (-CHO): ~190 ppm
-
Aromatic carbons: ~110 - 160 ppm
-
Ethoxy methylene carbon (-OCH₂CH₃): ~64 ppm
-
Ethoxy methyl carbon (-OCH₂CH₃): ~15 ppm
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (aldehyde): ~1680 - 1705 cm⁻¹ (strong)
-
C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands)
-
C-O stretch (aryl ether): ~1240 - 1260 cm⁻¹
-
C-Cl stretch: ~1000 - 1100 cm⁻¹
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 184 and 186 with an approximate ratio of 3:1 due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent loss of carbon monoxide (CO).[5]
Potential Biological Activity and Signaling Pathway Involvement
While no specific biological activity or signaling pathway involvement has been reported for this compound in the searched literature, studies on structurally related substituted benzaldehydes suggest several potential areas of interest for researchers and drug development professionals.
Cytotoxic and Anticancer Effects: Various substituted benzaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines.[6][7] The presence of substituents on the benzene ring can significantly influence this activity.[6] For instance, some benzyloxybenzaldehyde derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell proliferation.[8] This suggests that this compound could be a valuable intermediate for synthesizing novel compounds with potential anticancer properties.
Figure 2: Potential inhibition of the ALDH1A3 signaling pathway by benzaldehyde derivatives.
Enzyme Inhibition: Chlorobenzaldehyde derivatives have been explored as inhibitors of various enzymes. For example, some have shown inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[9][10] The chloro and ethoxy substituents on the benzaldehyde ring of this compound could modulate its interaction with the active sites of different enzymes, making it a candidate for screening against various enzymatic targets.
Antimicrobial Activity: Schiff bases and other derivatives of 5-chlorosalicylaldehyde, the precursor to this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains.[11][12] This suggests that derivatives of this compound could also possess antimicrobial properties worth investigating.
Conclusion
This compound is a substituted aromatic aldehyde with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, along with a plausible experimental protocol for its synthesis and purification. While direct experimental data on its spectroscopic characteristics and biological activity are limited, analysis of structurally related compounds provides valuable insights into its expected properties and potential applications. For researchers in drug discovery, this compound represents a promising starting point for the development of novel therapeutic agents with potential cytotoxic, enzyme inhibitory, and antimicrobial activities. Further research is warranted to fully elucidate the chemical and biological profile of this compound and its derivatives.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. repositorio.ufc.br [repositorio.ufc.br]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
5-Chloro-2-ethoxybenzaldehyde is an aromatic aldehyde with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a formyl (aldehyde) group at position 1.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 27682-64-0
-
Chemical Formula: C₉H₉ClO₂
A common synthetic route to this compound involves the Williamson ether synthesis, starting from 5-chlorosalicylaldehyde and ethyl bromide in the presence of a weak base like potassium carbonate.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | Singlet (s) | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current, typically appearing above 10 ppm. |
| ~7.8 | Doublet (d) | 1H | Aromatic proton (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be split by the adjacent H-4. |
| ~7.5 | Doublet of doublets (dd) | 1H | Aromatic proton (H-4) | This proton is coupled to both H-3 and H-6. |
| ~7.0 | Doublet (d) | 1H | Aromatic proton (H-3) | This proton is ortho to the electron-donating ethoxy group, resulting in an upfield shift compared to other aromatic protons. It is split by H-4. |
| ~4.2 | Quartet (q) | 2H | Methylene protons (-OCH₂CH₃) | These protons are adjacent to a methyl group, resulting in a quartet. |
| ~1.5 | Triplet (t) | 3H | Methyl protons (-OCH₂CH₃) | These protons are adjacent to a methylene group, resulting in a triplet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~189 | Carbonyl carbon (C=O) | The carbonyl carbon of an aldehyde is significantly deshielded and appears at a very low field. |
| ~160 | C-2 (Aromatic) | This carbon is attached to the electron-donating ethoxy group, causing a significant downfield shift. |
| ~135 | C-6 (Aromatic) | |
| ~133 | C-4 (Aromatic) | |
| ~128 | C-5 (Aromatic) | This carbon is attached to the chlorine atom. |
| ~125 | C-1 (Aromatic) | |
| ~115 | C-3 (Aromatic) | This carbon is shielded by the ortho-ethoxy group. |
| ~65 | Methylene carbon (-OCH₂) | |
| ~15 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2850 and ~2750 | Medium | Aldehydic C-H stretch | A characteristic pair of bands for the C-H bond of an aldehyde group. |
| ~1700 | Strong | Carbonyl (C=O) stretch | The strong absorption is typical for a carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretches | Multiple bands are expected due to the vibrations of the benzene ring. |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the ether linkage. |
| ~1050 | Strong | Aryl-O-C stretch (symmetric) | Characteristic of the ether linkage. |
| ~830 | Strong | C-H out-of-plane bending | Indicative of a 1,2,4-trisubstituted benzene ring. |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 184 (for ³⁵Cl) and a smaller [M+2]⁺ peak at m/z 186 (for ³⁷Cl) with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
Plausible Fragmentation Pattern:
-
Loss of H·: A peak at m/z 183, corresponding to the [M-H]⁺ ion.
-
Loss of ·CH₃: A peak at m/z 169, resulting from the loss of a methyl radical from the ethoxy group.
-
Loss of ·C₂H₅: A peak at m/z 155, from the loss of an ethyl radical.
-
Loss of CO: A peak at m/z 156, corresponding to the [M-CO]⁺ ion.
-
Formation of the chlorophenoxy cation: A peak at m/z 127.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR: The spectrum is recorded with proton decoupling to obtain single-line signals for each carbon atom. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, which is a solid at room temperature, can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is performed by introducing a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Visualization of Structure and Elucidation Workflow
The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Chloro-2-ethoxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents comparative quantitative data, and visualizes reaction pathways and workflows to support research and development efforts.
Introduction
This compound is an aromatic aldehyde featuring a chlorine substituent at the 5-position and an ethoxy group at the 2-position of the benzaldehyde scaffold. This substitution pattern makes it a versatile building block for the synthesis of a wide range of more complex molecules, including biologically active compounds. The strategic placement of the chloro and ethoxy groups allows for various subsequent chemical transformations, making it a key starting material in medicinal chemistry and drug discovery programs. This guide will explore the most common and effective methods for its synthesis, with a focus on providing practical and detailed experimental procedures.
Synthetic Routes and Mechanisms
The synthesis of this compound can be approached through several synthetic strategies. The most direct and widely reported method is the Williamson ether synthesis starting from 5-chlorosalicylaldehyde. Alternative approaches include the formylation of a suitably substituted benzene ring via the Vilsmeier-Haack or Reimer-Tiemann reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and high-yielding method for the preparation of ethers. In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of 5-chlorosalicylaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Reaction Scheme:
Where X is a leaving group, typically a halide (I, Br).
This SN2 reaction is favored by the use of a polar aprotic solvent which can solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation method that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For the synthesis of this compound, the starting material would be 4-chloro-1-ethoxybenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).
Reaction Scheme:
The ethoxy group is an activating group and directs the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chlorine atom, the formylation occurs at the ortho position.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. This reaction typically uses chloroform (CHCl3) in a basic solution to generate a dichlorocarbene (:CCl2) intermediate, which then reacts with a phenoxide. To synthesize this compound via this route, a two-step process is necessary:
-
Formylation of 4-chlorophenol: The Reimer-Tiemann reaction on 4-chlorophenol would yield 5-chlorosalicylaldehyde.
-
Etherification: The resulting 5-chlorosalicylaldehyde is then subjected to a Williamson ether synthesis to introduce the ethoxy group.
Reaction Scheme:
Step 1: Reimer-Tiemann Formylation
Step 2: Williamson Ether Synthesis
Experimental Protocols
Williamson Ether Synthesis of this compound
This protocol is based on established high-yield procedures.
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-chlorosalicylaldehyde (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) to the flask. Add anhydrous DMF (approximately 10 mL per gram of 5-chlorosalicylaldehyde).
-
Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 20°C and stir for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.
Vilsmeier-Haack Reaction (General Protocol for Aromatic Formylation)
The following is a general procedure for the Vilsmeier-Haack reaction which can be adapted for the formylation of 4-chloro-1-ethoxybenzene.
Materials:
-
4-Chloro-1-ethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate solution, aqueous
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add POCl3 (1.5 eq) to anhydrous DMF (used as both reagent and solvent). Stir the mixture at 0°C for 30 minutes.
-
Addition of Substrate: Dissolve 4-chloro-1-ethoxybenzene (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Reimer-Tiemann Reaction and Subsequent Etherification (Two-Step Protocol)
Step 1: Reimer-Tiemann Formylation of 4-Chlorophenol (General Protocol)
Materials:
-
4-Chlorophenol
-
Chloroform (CHCl3)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Steam distillation apparatus
Procedure:
-
Reaction Setup: Dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (excess) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Chloroform: Heat the mixture to 60-70°C and add chloroform (excess) dropwise with vigorous stirring.
-
Reaction: Continue to stir the mixture at 60-70°C for several hours.
-
Workup: After the reaction is complete, cool the mixture and acidify with concentrated HCl.
-
Purification: The product, 5-chlorosalicylaldehyde, can be purified by steam distillation.
Step 2: Williamson Ether Synthesis of 5-Chlorosalicylaldehyde
Follow the protocol outlined in Section 3.1.
Data Presentation
Comparison of Synthetic Routes
| Parameter | Williamson Ether Synthesis | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction & Etherification |
| Starting Material | 5-Chlorosalicylaldehyde | 4-Chloro-1-ethoxybenzene | 4-Chlorophenol |
| Key Reagents | Ethyl iodide, K2CO3, DMF | POCl3, DMF | CHCl3, NaOH; then Ethyl iodide, Base |
| Number of Steps | 1 | 1 | 2 |
| Reported Yield | 96%[1] | Generally moderate to good | Moderate overall yield |
| Reaction Conditions | 20°C, 48h[1] | 0°C to room temperature | Step 1: 60-70°C; Step 2: Varies |
| Advantages | High yield, direct route | One-pot formylation | Readily available starting material |
| Disadvantages | Requires 5-chlorosalicylaldehyde | Vilsmeier reagent is moisture sensitive | Two-step process, use of chloroform |
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 27682-64-0 |
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
| Melting Point | 66-67 °C[1] |
| Boiling Point | 279.1 °C at 760 mmHg[1] |
| Appearance | Solid |
Mandatory Visualizations
Reaction Pathways
Caption: Comparative overview of synthetic pathways to this compound.
Experimental Workflow: Williamson Ether Synthesis
References
An In-depth Technical Guide to the Starting Materials for 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details two principal synthetic pathways: the Williamson ether synthesis commencing from 5-chloro-2-hydroxybenzaldehyde, and the formylation of 4-chloro-1-ethoxybenzene. Each method is presented with detailed experimental protocols, quantitative data, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. The guide also includes information on the synthesis of the requisite starting materials.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of a reactive aldehyde group, a chloro substituent, and an ethoxy moiety, make it a versatile building block for the synthesis of a diverse range of more complex molecules. A thorough understanding of its synthetic pathways is crucial for researchers and process chemists to ensure efficient and scalable production. This guide elucidates the most common and effective methods for its preparation, focusing on the starting materials, reaction mechanisms, and experimental details.
Synthetic Routes and Starting Materials
The synthesis of this compound can be approached from two primary strategic disconnections, leading to two distinct sets of starting materials and synthetic methodologies.
Route 1: Williamson Ether Synthesis
This classical and widely employed method for ether synthesis is a primary route to this compound. The key starting material for this pathway is 5-chloro-2-hydroxybenzaldehyde .
Route 2: Formylation of an Ethoxybenzene Derivative
An alternative approach involves the introduction of the aldehyde group onto a pre-existing chloro-ethoxybenzene scaffold. The key starting material for this route is 4-chloro-1-ethoxybenzene .
The logical relationship between these synthetic routes is illustrated in the following diagram:
In-Depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-ethoxybenzaldehyde, an aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the key spectral features, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development.
Molecular Structure and Properties
IUPAC Name: this compound CAS Number: 27682-64-0[1] Molecular Formula: C₉H₉ClO₂[2] Molecular Weight: 184.62 g/mol [2] Physical Form: Solid[1]
The structural formula of this compound is presented below, with atom numbering used for the assignment of NMR signals.
References
An In-depth Technical Guide to 5-Chloro-2-ethoxybenzaldehyde
This technical guide provides a comprehensive overview of 5-Chloro-2-ethoxybenzaldehyde, a significant chemical intermediate in the development of various pharmaceuticals and fine chemicals. This document outlines its chemical properties, a detailed protocol for its synthesis, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Information
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is classified as a benzaldehyde derivative, characterized by a chlorine atom at the fifth position and an ethoxy group at the second position of the benzene ring.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, application in synthetic procedures, and for analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 27682-64-0 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [2][3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 66-67 °C | [4] |
| Boiling Point | 279.1 °C at 760 mmHg | [4] |
| Density | 1.202 g/cm³ | [4] |
| Flash Point | 120.6 °C | [4] |
| Vapor Pressure | 0.0041 mmHg at 25°C | [4] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8 °C in an inert atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the starting material is 5-chlorosalicylaldehyde, which is deprotonated to form a phenoxide ion that subsequently reacts with an ethyl halide.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 5-chlorosalicylaldehyde and ethyl iodide.
Materials:
-
5-chlorosalicylaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, add 5-chlorosalicylaldehyde (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask, followed by anhydrous dimethylformamide (approximately 10 mL per gram of 5-chlorosalicylaldehyde).
-
Formation of Phenoxide: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process for this compound.
References
Unveiling the Bioactive Potential of 5-Chloro-2-ethoxybenzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of substituted benzaldehydes are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 5-Chloro-2-ethoxybenzaldehyde serves as a key precursor for the synthesis of novel compounds with significant therapeutic potential. The presence of the chloro and ethoxy groups on the benzaldehyde ring critically influences the lipophilicity, electronic properties, and ultimately, the biological efficacy of its derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial and anticancer properties. While direct research on the ethoxy derivatives is emerging, this guide draws upon established findings from the closely related and well-studied 5-chloro-2-hydroxybenzaldehyde analogues to provide a robust framework for future research and development.
Synthesis of Bioactive Derivatives
The versatile aldehyde functional group of this compound allows for the straightforward synthesis of a diverse library of derivatives. The most common synthetic routes involve condensation reactions with primary amines to form Schiff bases, and with hydrazines or thiosemicarbazides to yield hydrazones and thiosemicarbazones, respectively. These derivatives can be further modified, for instance, through complexation with metal ions, which has been shown to enhance their biological activity.
A general workflow for the synthesis and initial biological screening of these derivatives is depicted below:
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Biological Activities
While specific quantitative data for this compound derivatives are limited in the current literature, extensive research on analogous compounds, particularly 5-chloro-2-hydroxybenzaldehyde derivatives, provides valuable insights into their potential biological activities.
Antimicrobial Activity
Schiff bases and their metal complexes derived from substituted benzaldehydes are well-documented for their antimicrobial properties. The imine group (-C=N-) is crucial for their biological action, which is often enhanced upon chelation with metal ions. Studies on derivatives of the closely related 5-chloro-salicylaldehyde have demonstrated significant activity against a range of bacteria and fungi. For instance, certain Schiff bases have shown promising minimum inhibitory concentrations (MICs) against strains like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Selected 5-Chloro-Salicylaldehyde Schiff Base Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 |
| E. coli | 1.6 | |
| P. fluorescence | 2.8 | |
| S. aureus | 3.4 | |
| A. niger | 47.5 |
Note: This table presents data for 5-chloro-salicylaldehyde derivatives as a reference for the potential activity of this compound derivatives.
Anticancer Activity
Derivatives of substituted benzaldehydes have also been extensively investigated as potential anticancer agents. Schiff bases and their metal complexes, as well as thiosemicarbazones, have shown significant cytotoxicity against various cancer cell lines. Research on Schiff base complexes of 5-chlorosalicylaldehyde has indicated that metal complexation can enhance anticancer activity compared to the free ligand. The mechanism of action often involves the induction of apoptosis through various signaling pathways.
Table 2: In Vitro Anticancer Activity of a 5-Chlorosalicylaldehyde Schiff Base Ligand and its Metal Complexes
| Compound | Cell Line | IC50 (µg/mL) |
| Ligand | MCF-7 | >50 |
| Co(II) Complex | MCF-7 | 21.14 |
| Cu(II) Complex | MCF-7 | 5.66 |
| Zn(II) Complex | MCF-7 | 12.74 |
Note: This table presents data for 5-chloro-salicylaldehyde derivatives as a reference for the potential activity of this compound derivatives.
Signaling Pathways
The precise signaling pathways affected by this compound derivatives are yet to be fully elucidated. However, studies on similar benzaldehyde derivatives suggest potential interactions with key cellular signaling cascades implicated in cancer and inflammation. For example, some benzaldehyde derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, which are crucial for cell survival, proliferation, and inflammatory responses[1][2]. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions[3].
Caption: A simplified diagram of potential signaling pathways modulated by benzaldehyde derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds. Below are standardized protocols for key in vitro assays.
Synthesis of Schiff Base Derivatives (General Protocol)
-
Dissolution: Dissolve one molar equivalent of this compound in absolute ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture under reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of decreasing concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, including a positive control (microorganism without test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the test compound (dissolved in a vehicle like DMSO, with the final concentration of DMSO kept below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel antimicrobial and anticancer agents. While direct experimental data for these specific derivatives is currently limited, the extensive research on structurally similar compounds provides a strong foundation and rationale for their synthesis and biological evaluation. The synthetic accessibility of Schiff bases, hydrazones, and thiosemicarbazones, coupled with established protocols for assessing their bioactivity, offers a clear path for future investigations. Further research is warranted to synthesize and screen a library of this compound derivatives to identify lead compounds and to elucidate their mechanisms of action and effects on cellular signaling pathways. This will be a critical step in unlocking their full therapeutic potential.
References
- 1. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Multifaceted Therapeutic Potential of Benzaldehyde Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde, a simple aromatic aldehyde, and its diverse derivatives are emerging as a significant class of compounds with a broad spectrum of therapeutic applications. From combating cancer and microbial infections to mitigating inflammation and neurodegeneration, these molecules are the subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the current research, focusing on the mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their therapeutic potential.
Anticancer Applications: A New Frontier in Oncology
Benzaldehyde derivatives have demonstrated notable efficacy against various cancer cell lines, operating through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and the overcoming of drug resistance.
A key area of investigation involves benzyloxybenzaldehyde derivatives, which have shown significant activity against human leukemia (HL-60) cells.[1] These compounds have been observed to induce apoptosis and cause cell cycle arrest at the G2/M phase.[2] Furthermore, recent studies have highlighted the role of benzaldehyde in overcoming treatment resistance and metastasis in aggressive cancers like pancreatic and lung cancer.[3][4][5] The mechanism of action involves targeting the H3S28ph-14-3-3ζ axis, a critical pathway in cancer progression.[3][4] Other derivatives are being explored as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell function.[6]
Quantitative Data: Anticancer Activity of Benzaldehyde Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(benzyloxy)benzaldehyde | HL-60 | MTT Assay | Significant at 1-10 µM | [1] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | MTT Assay | Most potent of series | [1] |
| 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde derivatives | Various | MTT Assay | Varies | [7] |
| Salicylaldehyde benzoylhydrazones | Various leukemia and breast cancer cell lines | MTT Assay | Varies (some < 1 µM) | [8][9] |
| 2-arenoxybenzaldehyde N-acyl hydrazones | A-549, MDA-MB-231, PC-3 | MTT Assay | 9.389 - 22.73 | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity Screening:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][4][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Apoptosis Marker Analysis:
Western blotting is employed to detect key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[3][6][12][13][14]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway: Anticancer Mechanism of Benzaldehyde
Antimicrobial Properties: A Broad Spectrum of Activity
Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties, acting against a wide range of bacteria and fungi.[12] They are considered environmentally safe antimicrobial compounds.[12] Some derivatives function by disrupting the cell membrane, leading to the release of intracellular components and eventual cell death.[12]
Quantitative Data: Antimicrobial Activity of Benzaldehyde Derivatives
| Derivative/Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus strains | Broth Microdilution | ≥ 1024 | [15] |
| Schiff bases of benzaldehyde derivatives | S. aureus (methicillin-sensitive) | Broth Microdilution | 24 - 49 | [16] |
| Schiff bases of benzaldehyde derivatives | Candida | Broth Microdilution | 24 | [16] |
| Benzaldehyde oxime esters | Various bacteria and fungi | Broth Microdilution | Varies | [17] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the benzaldehyde derivative in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Several benzaldehyde derivatives have demonstrated potent anti-inflammatory activities. Compounds isolated from marine fungi, for instance, have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[22] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22] The underlying mechanism often involves the inactivation of the NF-κB pathway and the suppression of the MAPK signaling pathway.[16][22]
Quantitative Data: Anti-inflammatory Activity of Benzaldehyde Derivatives
| Derivative | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| Flavoglaucin | RAW 264.7 | NO Production | Not specified, but significant inhibition | [22] |
| Isotetrahydro-auroglaucin | RAW 264.7 | NO Production | Not specified, but significant inhibition | [22] |
| 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde | RAW 264.7 | NO Generation | 1.3 ± 0.4 | [23] |
| Sinapaldehyde | RAW 264.7 | COX-2 Inhibition | 47.8 | [24] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages:
This is a common in vitro model to screen for anti-inflammatory compounds.[25][26][27][28]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Analysis: Collect the cell supernatant to measure inflammatory mediators.
Griess Assay for Nitric Oxide (NO) Measurement:
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[5][29][30][31][32]
-
Sample Preparation: Collect cell culture supernatants from the LPS-stimulated RAW 264.7 cells.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite in the samples is determined from the standard curve.
Signaling Pathway: Anti-inflammatory Mechanism of Benzaldehyde Derivatives
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Benzaldehyde derivatives are also being investigated for their neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain benzaldehydes can exhibit anti-neuroinflammatory and neuroprotective activities in vitro.[11][29] For example, derivatives from the fungus Aspergillus terreus have been shown to protect neuronal cells from damage.[11][29] Furthermore, benzimidazole-based benzaldehyde derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology.[30][33]
Quantitative Data: Neuroprotective and AChE Inhibitory Activity
| Derivative | Target/Assay | IC50/EC50 | Reference |
| Benzimidazole-based benzaldehyde derivatives | Acetylcholinesterase (AChE) | Varies (some in low µM range) | [30][33] |
| Benzimidazole-based benzaldehyde derivatives | Butyrylcholinesterase (BuChE) | Varies (some in low µM range) | [30][33] |
Experimental Protocols
Neuroprotection Assay in HT22 Cells:
The HT22 hippocampal cell line is a common model for studying oxidative stress-induced neuronal cell death.[22][33][34][35][36]
-
Cell Seeding: Seed HT22 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with the benzaldehyde derivative for a specified time.
-
Induction of Toxicity: Induce cell death by adding a toxic agent such as glutamate or hydrogen peroxide.
-
Incubation: Co-incubate the cells with the derivative and the toxic agent.
-
Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.
Acetylcholinesterase (AChE) Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of AChE.[37][38][39]
-
Reagent Preparation: Prepare a solution of AChE, a substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB).
-
Inhibition Reaction: Incubate the enzyme with various concentrations of the benzaldehyde derivative.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance of the colored product over time using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the derivative that causes 50% inhibition of the enzyme activity.
Experimental Workflow: Neuroprotection Assay
Conclusion
The therapeutic landscape of benzaldehyde derivatives is both vast and promising. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential as lead compounds for the development of novel therapeutics. The diverse mechanisms of action, from modulating key signaling pathways to direct antimicrobial effects, offer multiple avenues for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile class of molecules. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ddg-pharmfac.net [ddg-pharmfac.net]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. protocols.io [protocols.io]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. Protocol Griess Test [protocols.io]
- 31. resources.rndsystems.com [resources.rndsystems.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 35. researchgate.net [researchgate.net]
- 36. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 37. assaygenie.com [assaygenie.com]
- 38. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 39. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Chloro-2-ethoxybenzaldehyde (CAS No. 27682-64-0), a substituted aromatic aldehyde utilized in various chemical syntheses. Due to its hazardous properties, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₂[1] |
| Molecular Weight | 184.62 g/mol [1] |
| Appearance | Solid |
| Melting Point | Data not available for the 5-chloro isomer. Similar compounds like 5-chlorosalicylaldehyde have a melting point of 99-104 °C. |
| Boiling Point | Data not available. |
| Solubility | Soluble in water.[2] |
| Storage Temperature | 2-8°C under an inert atmosphere. |
Toxicological Information
While comprehensive toxicological data for this compound is limited, an estimated oral LD50 is available.
Table 4: Acute Toxicity Data
| Route of Exposure | Species | Value |
| Oral (Estimated) | - | Acute toxicity estimate Oral - 715.65 mg/kg.[3] |
| Dermal | - | No data available. |
| Inhalation | - | No data available. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
The following protocols provide a framework for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure.
Table 5: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles or Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Butyl or neoprene gloves are recommended for handling aldehydes.[4] Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | NIOSH-approved respirator | If ventilation is inadequate or for spill cleanup, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[5][6] For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[5] |
Handling and Storage Procedures
-
Receiving and Unpacking: Upon receipt, inspect the container for damage or leaks. Wear appropriate PPE during unpacking.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
-
Dispensing: Weigh or measure the required amount in a chemical fume hood. Avoid generating dust.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 6: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill Management and Waste Disposal
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Waste Disposal Protocol
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[8]
Workflow and Logical Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships in responding to an exposure event.
Caption: Safe Handling Workflow Diagram.
Caption: Exposure Response Protocol Diagram.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 6. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
The Enduring Legacy of the Formyl Group: A Deep Dive into the Discovery and History of Substituted Benzaldehydes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehydes, organic compounds bearing a formyl group attached to a substituted benzene ring, are foundational pillars in the edifice of modern organic chemistry and drug discovery. Their versatile reactivity and presence in a myriad of natural and synthetic compounds have cemented their importance across diverse scientific disciplines. This technical guide delves into the historical milestones of their discovery, explores the seminal synthetic methodologies developed for their preparation, and illuminates their significant roles in shaping the landscape of medicinal chemistry.
A Historical Perspective: From Almonds to the Laboratory
The journey of benzaldehyde, the parent compound of this vast family, began with its isolation from bitter almonds in the early 19th century. However, the true potential of this structural motif was unlocked through the advent of synthetic chemistry, which enabled the introduction of various substituents onto the benzene ring, thereby modulating the molecule's physical, chemical, and biological properties. The latter half of the 19th and the early 20th centuries witnessed the development of several eponymous reactions that remain cornerstones for the synthesis of substituted benzaldehydes to this day.
Foundational Synthetic Methodologies
The ability to introduce a formyl group onto an aromatic ring with control over regioselectivity is a testament to the ingenuity of early organic chemists. Three classical and enduring methods for the synthesis of substituted benzaldehydes are the Reimer-Tiemann, Gattermann-Koch, and Vilsmeier-Haack reactions.
The Reimer-Tiemann Reaction: Ortho-Formylation of Phenols
Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction provides a direct route to ortho-hydroxybenzaldehydes from phenols.[1][2] The reaction typically involves the treatment of a phenol with chloroform in the presence of a strong base.[3]
Experimental Protocol: Synthesis of Salicylaldehyde from Phenol
A detailed experimental protocol for the synthesis of salicylaldehyde, a key intermediate in the fragrance and pharmaceutical industries, via the Reimer-Tiemann reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (4.0 equivalents).
-
Addition of Chloroform: While stirring vigorously, slowly add chloroform (1.5 equivalents) to the reaction mixture. The reaction is exothermic and the temperature should be maintained between 60-70°C.
-
Reaction Monitoring: Continue heating and stirring the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid. The resulting mixture is then subjected to steam distillation. Salicylaldehyde, being volatile in steam, distills over.
-
Purification: The collected distillate is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted phenol, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield salicylaldehyde.
Table 1: Substrate Scope of the Reimer-Tiemann Reaction
| Substrate | Product(s) | Yield (%) | Reference |
| Phenol | Salicylaldehyde, p-Hydroxybenzaldehyde | 30-50 | [4] |
| Guaiacol | Vanillin, Isovanillin | Low | [5][6] |
| o-Cresol | 2-Hydroxy-3-methylbenzaldehyde | - | [7] |
| p-Cresol | 4-Hydroxy-3-methylbenzaldehyde | - | [7] |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | - | [3] |
Experimental Workflow: Reimer-Tiemann Reaction
References
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. CN115925524A - Method for preparing vanillin from 4-methyl guaiacol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 5-Chloro-2-ethoxybenzaldehyde
Introduction
5-Chloro-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde group and a substituted benzene ring, allows for diverse chemical modifications. This application note provides a detailed protocol for the synthesis of this compound, primarily based on the Williamson ether synthesis, a reliable and widely used method for forming ethers. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The general principle of the Williamson ether synthesis involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the hydroxyl group of a substituted salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, leading to the formation of the desired ether.
General Reaction Scheme
The synthesis of this compound can be achieved by the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base.
Reaction: 5-chlorosalicylaldehyde + Ethyl halide → this compound
Experimental Protocol
This protocol details the synthesis of this compound from 5-chlorosalicylaldehyde and iodoethane using potassium carbonate as the base.
Materials:
-
5-chlorosalicylamide
-
Iodoethane
-
Potassium carbonate
-
Ethanol
-
Acetonitrile
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chlorosalicylamide (0.093 mol), iodoethane (0.204 mol), and potassium carbonate (0.095 mol).
-
Solvent Addition: Add ethanol (225 ml) to the flask.
-
Reaction: Heat the mixture under reflux for 20 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, filter the hot mixture to remove any inorganic salts.
-
Concentration: Reduce the volume of the filtrate to dryness using a rotary evaporator.
-
Purification: Triturate the residue with water. Filter the mixture and collect the solid product. Recrystallize the collected solid from acetonitrile to obtain pure 5-chloro-2-ethoxybenzamide.[1] Although the source describes the synthesis of the corresponding amide, a similar workup and purification can be applied to this compound.
Data Presentation
Table 1: Reactants and Reaction Conditions
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |
| 5-chlorosalicylamide | C₇H₆ClNO₂ | 171.58 | 0.093 | 1.0 |
| Iodoethane | C₂H₅I | 155.97 | 0.204 | 2.2 |
| Potassium carbonate | K₂CO₃ | 138.21 | 0.095 | 1.02 |
| Ethanol | C₂H₅OH | 46.07 | - | - |
Table 2: Product Characterization
| Product | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |
| 5-chloro-2-ethoxybenzamide | C₉H₁₀ClNO₂ | 199.63 | Solid | 36.6 | 136-139 |
Note: The yield and melting point are for the related compound 5-chloro-2-ethoxybenzamide as a reference.[1]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 2-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-ethoxybenzaldehyde via the Williamson ether synthesis. 2-Ethoxybenzaldehyde is a valuable intermediate in the pharmaceutical, fragrance, and fine chemical industries.[1][2] The protocols outlined below are designed to be a practical guide for researchers in organic and medicinal chemistry.
Introduction
The Williamson ether synthesis is a well-established and versatile method for preparing ethers, involving an SN2 reaction between an alkoxide and an alkyl halide.[3][4][5] In the synthesis of 2-ethoxybenzaldehyde, the starting material is typically salicylaldehyde. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide to form the ether linkage.[2][3]
A primary challenge in the direct O-alkylation of salicylaldehyde is the potential for side reactions involving the aldehyde group.[1] To circumvent this, a protection-deprotection strategy is often employed, where the aldehyde is first converted to a Schiff base.[1] This guide provides protocols for both the direct synthesis and the Schiff base protection strategy.
Data Presentation
The following tables summarize typical reaction conditions and quantitative data for the synthesis of 2-ethoxybenzaldehyde and its derivatives.
Table 1: Physicochemical Properties of 2-Ethoxybenzaldehyde [2]
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| CAS Number | 613-69-4 |
| Appearance | Clear yellow to light brown liquid |
| Boiling Point | 136-138 °C at 24 mmHg |
| Density | 1.074 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.543 |
| Flash Point | 92 °C (closed cup) |
| Solubility | Soluble in ethanol and ether |
Table 2: Summary of Reaction Conditions for 2-Ethoxybenzaldehyde Synthesis
| Parameter | Method 1: Direct Synthesis | Method 2: Via Schiff Base Intermediate |
| Starting Material | Salicylaldehyde | Salicylaldehyde |
| Ethylating Agent | Ethyl iodide or Ethyl bromide | Bromoethane |
| Base | Potassium carbonate, Sodium hydride, or Sodium ethoxide | Potassium carbonate, Sodium tert-butoxide, or Potassium tert-butoxide |
| Solvent | Dimethylformamide (DMF) or Acetonitrile | Toluene, Dimethyl sulfoxide (DMSO), DMF, or Tetrahydrofuran (THF) |
| Reaction Temperature | 80°C[3] | 80°C[1][2] |
| Reaction Time | 12-16 hours[3] | 12 hours[2] |
| Typical Yield | Variable | 72%[6] |
Experimental Protocols
Method 1: Direct Williamson Ether Synthesis of 2-Ethoxybenzaldehyde
This protocol is based on the classical Williamson ether synthesis.[2]
Materials and Reagents:
-
Salicylaldehyde
-
Ethyl iodide or ethyl bromide
-
Anhydrous potassium carbonate (or sodium hydride/sodium ethoxide)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Diethyl ether or ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate to the solution.
-
Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes, then add ethyl iodide dropwise.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[1][3]
-
Washing: Combine the organic layers and wash with brine.[1][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure 2-ethoxybenzaldehyde.[1][3]
Method 2: Synthesis of 2-Ethoxybenzaldehyde via a Schiff Base Intermediate
This method, described in Chinese patent CN103724171A, involves a two-step process starting from salicylaldehyde.[2][6]
Step 1: Protection of the Aldehyde Group (Schiff Base Formation)
Objective: To protect the aldehyde group of salicylaldehyde by converting it into a Schiff base using aniline.[1]
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (0.1 mol) and aniline (0.1 mol) in ethanol or toluene (150 mL).[1][6]
-
Add a few drops of glacial acetic acid as a catalyst.[1]
-
Heat the reaction mixture to reflux for 2-3 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude salicylidene-aniline can be purified by recrystallization.
Step 2: Williamson Ether Synthesis of the Schiff Base Intermediate
Objective: To introduce the ethoxy group onto the phenolic hydroxyl of the Schiff base intermediate.[1]
Procedure:
-
In a three-necked round-bottom flask, dissolve the dried salicylidene-aniline (0.05 mol) in a suitable solvent such as toluene or DMF (100 mL).[1]
-
Add a base, such as potassium carbonate (0.1 mol) or potassium tert-butoxide (0.06 mol).[1][6]
-
Heat the mixture to 80°C with vigorous stirring.[1]
-
Add ethyl bromide (0.075 mol) dropwise over 30 minutes.[1]
-
Maintain the reaction mixture at 80°C for 12-16 hours.[1]
Step 3: Hydrolysis of the O-Alkylated Schiff Base
Objective: To deprotect the aldehyde group by hydrolyzing the Schiff base.[1]
Procedure:
-
Dissolve the crude O-alkylated Schiff base from the previous step in a mixture of ethanol and water (1:1 v/v).[1]
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[1]
-
Heat the mixture to reflux for 2-4 hours, or until hydrolysis is complete (monitored by TLC).[1]
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.[1]
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude 2-ethoxybenzaldehyde.[1]
-
Purify the crude product by vacuum distillation or column chromatography.[1]
Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis for 2-ethoxybenzaldehyde.
Caption: General experimental workflow for the synthesis of 2-ethoxybenzaldehyde.
Caption: Logical workflow for the synthesis of 2-ethoxybenzaldehyde via a Schiff base intermediate.
References
Application Notes and Protocols for the Friedländer Synthesis of Quinolines Using Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone of heterocyclic chemistry, providing a straightforward and versatile method for the synthesis of quinoline derivatives.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3] The resulting quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[4][5]
These application notes provide a comprehensive overview of the Friedländer synthesis using substituted benzaldehydes, including detailed experimental protocols, quantitative data for various catalytic systems, and visualizations of the reaction mechanism and experimental workflow.
Reaction Mechanism
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and substrates.[2]
-
Pathway 1: Aldol Condensation First In this pathway, the reaction initiates with an aldol-type condensation between the 2-aminoaryl aldehyde and the α-methylene carbonyl compound to form an aldol adduct. This intermediate then undergoes cyclization and subsequent dehydration to yield the quinoline product.[3]
-
Pathway 2: Schiff Base Formation First Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group of the benzaldehyde and the carbonyl group of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to afford the final quinoline.[2]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly influences the yield and reaction time of the Friedländer synthesis. The following tables summarize quantitative data for the synthesis of quinolines from various substituted benzaldehydes and active methylene compounds under different catalytic conditions.
Table 1: Acid-Catalyzed Friedländer Synthesis of Quinolines
| 2-Aminoaryl Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Amino-4-bromobenzaldehyde | Ethyl acetoacetate | HCl | Water | Reflux | - | 77-95 |
| 2-Aminobenzophenone | Ethyl acetoacetate | Amberlyst-15 | Ethanol | Reflux | - | Good |
| 2-Aminoaryl ketones | α-Methylene ketones | PEG-SO3H | Water | 60 | - | Good to Excellent |
Table 2: Lewis Acid-Catalyzed Friedländer Synthesis of Quinolines
| 2-Aminoaryl Aldehyde/Ketone | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10) | Ethanol/Water (1:1) | 60 | - | High |
| 2-Aminobenzophenone | Acetylacetone | Copper-based MOF (5) | Toluene | 100 | 2 h | High |
Table 3: Catalyst-Free Friedländer Synthesis of Quinolines
| 2-Aminoaryl Aldehyde/Ketone | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | Water | 70 | 3 h | 97 |
| 2-Amino-5-chlorobenzophenone | Dimedone | None | 80 | 15-40 min | 77-95 |
| 2-Aminoaryl ketones | Carbonyl compounds | Water | 100 | 5 h | 94 |
| 2-Aminoaryl ketones | Carbonyl compounds | None | 100 | 3 h | 92 |
Table 4: Domino Nitro Reduction-Friedländer Synthesis of Quinolines
This one-pot approach involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation.[6]
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound (AMC) | Product | Yield (%) |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 |
| 5-Methoxy-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | 90 |
| 2-Nitrobenzaldehyde | Methyl 2-benzylacetate | Methyl 2-benzylquinoline-3-carboxylate | 99 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline [4]
This protocol describes the synthesis of a polysubstituted quinoline using zirconium(IV) chloride as a Lewis acid catalyst.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[4]
Protocol 2: Domino Nitro Reduction-Friedländer Synthesis of a Substituted Quinoline [7]
This protocol outlines the one-pot synthesis of a quinoline derivative starting from a substituted 2-nitrobenzaldehyde.
Materials:
-
Substituted 2-nitrobenzaldehyde (1.0 equiv)
-
Active methylene compound (2.0-3.0 equiv)
-
Iron powder (Fe)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid.
-
Add the active methylene compound (2.0-3.0 equiv) to the solution.
-
Add iron powder to the mixture.
-
Heating: Stir the mixture and heat to 95-110 °C.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanisms
Caption: Two primary mechanistic pathways for the Friedländer quinoline synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for the Friedländer synthesis of quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. jk-sci.com [jk-sci.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline Synthesis Using 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinoline derivatives utilizing 5-Chloro-2-ethoxybenzaldehyde. The methodologies described are grounded in established synthetic strategies, primarily the Friedländer annulation, offering a versatile approach for the generation of novel quinoline scaffolds. Quinolines are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive targets in drug discovery and development.
Introduction to Quinoline Synthesis
The quinoline ring system is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1] Several classical methods have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[2][3] Among these, the Friedländer synthesis is a particularly straightforward and widely used method for constructing the quinoline core.[2][4]
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester.[4][5] This reaction can be catalyzed by either acids or bases.[4] A common and highly effective variation of this method involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a one-pot reaction. This approach is advantageous as it utilizes readily available nitroaromatic precursors.
Key Synthetic Method: Friedländer Annulation
The Friedländer annulation is a powerful tool for the synthesis of polysubstituted quinolines. The reaction proceeds via an initial aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.
General Reaction Scheme:
Caption: General scheme of the Friedländer quinoline synthesis.
Experimental Protocols
The following protocol details a representative procedure for the synthesis of a 6-chloro-ethoxy-quinoline derivative via a domino nitro reduction-Friedländer reaction. This protocol is based on established methodologies for this type of transformation and serves as a starting point for optimization.
Protocol 1: Synthesis of a Substituted 6-Chloro-9-ethoxyquinoline Derivative
This protocol describes the one-pot synthesis of a substituted quinoline from a 2-nitrobenzaldehyde derivative and an active methylene compound.
Materials:
-
5-Chloro-2-ethoxy-2-nitrobenzaldehyde (1.0 eq)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 eq)
-
Iron powder (4.0 eq)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-ethoxy-2-nitrobenzaldehyde in glacial acetic acid.
-
Add the active methylene compound to the solution.
-
Reaction Initiation: Heat the mixture to 95-110 °C with stirring.
-
Reduction: Once the target temperature is reached, add the iron powder portion-wise over 15 minutes. An immediate color change is typically observed.
-
Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the iron catalyst and wash the solid with ethyl acetate.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted quinoline.
Data Presentation
The following table summarizes representative yields for the Friedländer synthesis of various substituted quinolines under different catalytic conditions, providing a comparative overview for researchers.
| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Acetone | Water, 70°C, catalyst-free | 97 | [6] |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄, EtOH/H₂O, 60°C | High | [7] |
| 2-Aminobenzophenone | Acetylacetone | Copper-based MOF, Toluene, 100°C | High | [7] |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Fe/AcOH, 95-110°C | High | [8] |
Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of quinolines.
Biological Signaling Pathway
Quinoline derivatives have been extensively studied for their anticancer properties, with many acting as inhibitors of receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20070123708A1 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US4617395A - Preparation of quinolines - Google Patents [patents.google.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
Characterization of 5-Chloro-2-ethoxybenzaldehyde: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in various synthetic pathways. The following sections outline methodologies for chromatographic and spectroscopic analysis, offering a comprehensive guide for purity assessment, identification, and quality control.
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is a general guideline and may require optimization for specific matrices.
Experimental Protocol: HPLC Analysis
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a diluent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
A C18 column is typically used for the separation.
-
The mobile phase can be a gradient or isocratic mixture of acetonitrile and water.
-
Detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance, determined by UV-Vis spectroscopy.
-
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
Experimental Protocol: GC-MS Analysis
The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector.
-
Mass Spectrometer with an Electron Ionization (EI) source.
-
-
GC-MS Conditions:
-
A non-polar or medium-polarity capillary column is generally used.
-
The oven temperature is programmed to ramp up to ensure the separation of components.
-
The mass spectrometer is operated in full scan mode to identify the compound and its fragmentation pattern.
-
Table 2: GC-MS Method Parameters
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split mode) |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 amu |
Spectroscopic Analysis
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Chemical shifts are referenced to the residual solvent peak.
-
Table 3: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | t | 3H | -O-CH₂-CH₃ |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~6.95 | d | 1H | Ar-H |
| ~7.40 | dd | 1H | Ar-H |
| ~7.75 | d | 1H | Ar-H |
| ~10.40 | s | 1H | -CHO |
Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~14.5 | -O-CH₂-CH₃ |
| ~64.5 | -O-CH₂ -CH₃ |
| ~113.0 | Ar-CH |
| ~126.0 | Ar-C (quaternary) |
| ~128.0 | Ar-CH |
| ~135.0 | Ar-CH |
| ~159.0 | Ar-C (quaternary) |
| ~189.0 | C HO |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
-
-
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
-
-
Data Acquisition:
-
The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
A background spectrum is collected and subtracted from the sample spectrum.
-
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |
| ~1680 | Strong | C=O stretch (aromatic aldehyde) |
| ~1590, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1040 | Medium | C-O stretch (alkyl ether) |
| ~820 | Strong | C-H bend (aromatic) |
| ~750 | Medium | C-Cl stretch |
Visualizations
The following diagrams illustrate the logical workflows for the analytical characterization of this compound.
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Logical relationship between chromatographic and spectroscopic analysis for compound characterization.
Application Note: 1H NMR Analysis of 5-Chloro-2-ethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate in various synthetic pathways. The document outlines the sample preparation, instrumentation, and data acquisition parameters for obtaining a high-resolution ¹H NMR spectrum. Predicted spectral data, including chemical shifts, multiplicities, and coupling constants, are presented in a clear tabular format to facilitate structural confirmation and purity assessment.
Introduction
This compound is an aromatic aldehyde derivative whose structural elucidation is crucial for quality control and reaction monitoring in synthetic chemistry. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such molecules. This document serves as a practical guide for researchers performing ¹H NMR analysis on this compound.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational algorithms and provide expected values for chemical shifts (δ) in parts per million (ppm), peak multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| -CH₃ (ethoxy) | 1.45 | triplet | 7.0 | 3H |
| -CH₂- (ethoxy) | 4.15 | quartet | 7.0 | 2H |
| H-3 | 7.05 | doublet | 8.8 | 1H |
| H-4 | 7.45 | doublet of doublets | 8.8, 2.5 | 1H |
| H-6 | 7.80 | doublet | 2.5 | 1H |
| -CHO (aldehyde) | 10.45 | singlet | - | 1H |
Note: Predicted data was generated using computational software and may vary slightly from experimental results.
Experimental Protocol
This section details the procedure for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
3.1. Materials and Equipment
-
This compound (solid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes and pipette tips
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Cap the vial and gently vortex the mixture until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
3.3. NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Set the following acquisition parameters (example for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton (e.g., zg30)
-
Number of Scans: 16 to 64 (adjust for desired signal-to-noise ratio)
-
Receiver Gain: Autogain
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0 to 12 ppm
-
-
Acquire the ¹H NMR spectrum.
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process.
Caption: Experimental Workflow for 1H NMR Analysis.
Logical Relationship of Spectral Features
The following diagram illustrates the logical relationships between the different proton environments in this compound and their expected ¹H NMR signals.
Caption: Proton Signals in this compound.
Application Notes and Protocols for Mass Spectrometry of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 5-Chloro-2-ethoxybenzaldehyde. The protocols herein are intended to guide researchers in obtaining reliable mass spectra and interpreting the fragmentation patterns for this compound. This guide is designed for professionals in research, and drug development.
Introduction
This compound is an aromatic aldehyde with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing information on molecular weight and structural features through fragmentation analysis. This document outlines the expected fragmentation patterns under electron ionization and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the known behavior of similar aromatic aldehydes and halogenated compounds. The molecular weight of this compound (C9H9ClO2) is 184.62 g/mol . Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Putative Structure | Relative Intensity |
| 184/186 | [M]+• | [C9H9ClO2]+• | Moderate |
| 155/157 | [M - CHO]+ | [C8H9ClO]+ | High |
| 127/129 | [M - CHO - C2H4]+ | [C6H4ClO]+ | High |
| 125 | [M - C2H4 - Cl]+ | [C7H5O2]+ | Moderate |
| 99 | [C6H4Cl]+ | [C6H4Cl]+ | Low |
| 75 | [C6H3]+ | [C6H3]+ | Low |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is adapted from standard procedures for the analysis of volatile organic compounds.
3.1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection or infusion.
3.2. Instrumentation and Parameters
-
Mass Spectrometer: Any standard gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-250.
-
Scan Speed: 1000 amu/s.
3.3. Data Acquisition
-
Introduce the sample into the ion source. For GC-MS, an appropriate chromatographic method should be developed to ensure the separation of the analyte from any impurities. For direct infusion, a constant flow rate should be maintained.
-
Acquire the mass spectrum over the specified mass range.
-
Record the data, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
Visualization of Methodologies
4.1. Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.
Caption: Workflow for Mass Spectrometric Analysis
4.2. Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization. Aromatic compounds typically show a strong molecular ion peak due to their stable structure.[1] Cleavage of bonds next to the carbonyl group is a common fragmentation pattern for aldehydes, leading to the loss of a hydrogen atom or the entire CHO group.[1]
Caption: Predicted Fragmentation of this compound
References
Application of 5-Chloro-2-ethoxybenzaldehyde in Medicinal Chemistry: A Guide for Researchers
Introduction: 5-Chloro-2-ethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its substituted benzene ring provides a scaffold for the development of a diverse range of compounds with potential pharmacological activities. The presence of the chloro and ethoxy groups can influence the lipophilicity, electronic properties, and binding interactions of the resulting molecules with biological targets. Research into derivatives of structurally similar compounds, such as 5-chloro-2-hydroxybenzaldehyde and 2-(benzyloxy)-5-chlorobenzaldehyde, has revealed significant potential in the fields of anticancer and antimicrobial drug discovery. These derivatives often act by inducing programmed cell death (apoptosis) and inhibiting the cell cycle in cancer cells, or by disrupting the growth of various pathogens.
This document provides detailed application notes on the synthesis of derivatives from this compound, summarizes the biological activities of closely related analogs, and offers comprehensive protocols for key experimental procedures to guide researchers in this promising area of drug development.
Application in Anticancer Drug Discovery
Derivatives synthesized from the 5-chloro-2-alkoxybenzaldehyde scaffold have demonstrated notable anticancer properties. Studies on analogous compounds, particularly benzyloxy derivatives, have shown significant cytotoxic activity against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and arrest of the cell cycle, particularly at the G2/M phase.
Quantitative Data: Anticancer Activity of Analogous Benzaldehyde Derivatives
The following table summarizes the in vitro anticancer activity of representative benzyloxybenzaldehyde derivatives, which are structurally analogous to derivatives of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 (Human promyelocytic leukemia) | 1-10 | [1] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | <1 | [1] |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | 1-10 | [1] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | HL-60 (Human promyelocytic leukemia) | 1-10 | [1] |
Application in Antimicrobial Drug Discovery
Schiff bases and sulfonamides derived from 5-chloro-substituted salicylaldehydes have been shown to possess a broad spectrum of antimicrobial activities. These compounds have been effective against various strains of Gram-positive and Gram-negative bacteria, as well as some fungi.
Quantitative Data: Antimicrobial Activity of Analogous Schiff Base and Sulfonamide Derivatives
The following tables present the Minimum Inhibitory Concentration (MIC) values for Schiff bases and sulfonamides derived from the analogous 5-chloro-2-hydroxybenzaldehyde. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antibacterial and Antifungal Activity of a Representative Schiff Base Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [2] |
| Escherichia coli | 1.6 | [2] | |
| Pseudomonas fluorescence | 2.8 | [2] | |
| Staphylococcus aureus | 3.4 | [2] | |
| Aspergillus niger | 47.5 | [2] |
Table 2: Antimicrobial Activity of Representative Sulfonamide Derivatives
| Compound | Microorganism | MIC (µmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and resistant) | 15.62-31.25 | [3] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [3] |
Experimental Protocols
Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the Schiff base will typically form.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product and characterize it using appropriate analytical techniques (e.g., NMR, FT-IR, Mass Spectrometry).
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized compounds
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Proposed Apoptotic Signaling Pathway for Benzaldehyde Derivatives
Caption: Proposed intrinsic apoptosis pathway induced by benzaldehyde derivatives.
Proposed G2/M Cell Cycle Arrest Mechanism
Caption: Proposed mechanism of G2/M cell cycle arrest by benzaldehyde derivatives.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scalable synthesis of 5-Chloro-2-ethoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is based on the robust and widely applicable Williamson ether synthesis, starting from the readily available 5-chlorosalicylaldehyde. This application note includes a comprehensive experimental protocol, quantitative data, and visual diagrams to facilitate successful implementation in a laboratory setting.
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of biologically active molecules for drug discovery and development. Its structure, featuring a chlorinated aromatic ring, an ethoxy group, and a reactive aldehyde functionality, allows for diverse chemical modifications. The Williamson ether synthesis is a reliable and scalable method for the preparation of ethers, involving the reaction of a phenoxide with an alkyl halide.[1] This method is particularly well-suited for the ethoxylation of substituted salicylaldehydes.
Synthesis Pathway
The synthesis of this compound is achieved through a one-step Williamson ether synthesis. 5-chlorosalicylaldehyde is deprotonated by a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent to yield the desired product.
Quantitative Data
The following table summarizes the key quantitative data for the scalable synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-chlorosalicylaldehyde |
| Reagents | Potassium Carbonate (K₂CO₃), Ethyl Iodide (C₂H₅I) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Reported Yield | ~92% |
| Product Purity | >98% (after purification) |
| CAS Number | 27682-64-0 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
Experimental Protocol
This protocol is designed for a scalable synthesis of this compound.
4.1. Materials and Equipment
-
5-chlorosalicylaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (C₂H₅I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (appropriate size for scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, for high purity)
-
Hexane and Ethyl Acetate (for chromatography, if needed)
4.2. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq).
-
Addition of Base and Solvent: To the flask, add anhydrous potassium carbonate (1.5 eq). Subsequently, add anhydrous DMF (approximately 10 mL per gram of 5-chlorosalicylaldehyde).
-
Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes to ensure good suspension. Add ethyl iodide (1.2 eq) dropwise to the suspension using a dropping funnel over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 100 mL per 10 mL of DMF used).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL for a small-scale reaction; adjust volumes for scalability).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
4.3. Purification
The crude this compound can be purified by recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
-
Column Chromatography: For very high purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, and the aldehyde proton. |
| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons, and the carbonyl carbon of the aldehyde. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
| IR Spec. | Characteristic peaks for the C-H (aromatic and aliphatic), C=O (aldehyde), and C-O-C (ether) functional groups. |
Experimental Workflow Diagram
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Ethyl iodide is a lachrymator and should be handled with care.
-
DMF is a skin irritant and can be absorbed through the skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
The described protocol provides a scalable and efficient method for the synthesis of this compound via the Williamson ether synthesis. The procedure is straightforward, utilizes readily available reagents, and affords the product in high yield and purity, making it suitable for both academic research and industrial applications in drug development and fine chemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-ethoxybenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chloro-2-ethoxybenzaldehyde. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent in the presence of a base. This method is generally preferred due to its high yields and relatively straightforward procedure.
Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?
A2: Several parameters are crucial for a successful synthesis:
-
Anhydrous Conditions: The presence of water can hydrolyze the ethoxide and reduce the efficiency of the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Choice of Base: The base is used to deprotonate the phenolic hydroxyl group of 5-chlorosalicylaldehyde. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.
-
Reaction Temperature: The reaction is typically carried out at temperatures ranging from room temperature to gentle heating. The optimal temperature depends on the specific reagents and solvent used.
-
Purity of Reagents: The purity of 5-chlorosalicylaldehyde, the ethylating agent, and the solvent can significantly impact the reaction outcome and the purity of the final product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (5-chlorosalicylaldehyde), you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What is the best method for purifying the crude this compound?
A4: The crude product can be purified by several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, is a common and effective technique.[1] For higher purity, column chromatography on silica gel may be employed.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Presence of moisture. 3. Inactive base. 4. Insufficient reaction time or temperature. | 1. Monitor the reaction by TLC to ensure the consumption of starting material. 2. Use oven-dried glassware and anhydrous solvents. 3. Use a fresh batch of base. If using NaH, ensure it is properly stored. 4. Gradually increase the reaction temperature or extend the reaction time and monitor by TLC. |
| Formation of Side Products | 1. Elimination Reaction: The ethylating agent (e.g., ethyl bromide) can undergo elimination, especially at higher temperatures.[3] 2. C-Alkylation: Although less common for phenols, some C-alkylation of the aromatic ring might occur. | 1. Use a milder base and maintain a moderate reaction temperature. 2. This is generally not a major issue in this specific synthesis but can be minimized by using appropriate reaction conditions. |
| Difficult Purification | 1. Presence of unreacted 5-chlorosalicylaldehyde. 2. Oily product that is difficult to crystallize. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, use a slight excess of the ethylating agent. 2. Try different solvent systems for recrystallization. If recrystallization fails, purify by column chromatography. |
| Product is Contaminated with a Colored Impurity | Oxidation of the aldehyde group to a carboxylic acid.[4] | Minimize exposure to air and heat during workup and purification. Storing the product under an inert atmosphere can also be beneficial. |
Data Presentation
The following table summarizes various reported reaction conditions for the Williamson ether synthesis of this compound, allowing for easy comparison of different methodologies.
| Starting Material | Base | Ethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Chlorosalicylaldehyde | K₂CO₃ | Ethyl bromide | DMF | 20 | 48 | 96 | [5] |
| 5-Chlorosalicylaldehyde | NaH | Ethyl iodide | DMF | Not Specified | 8 | 92 | [2] |
| 5-Chlorosalicylaldehyde | K₂CO₃ | Ethyl iodide | DMF | 80 | 12-16 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is adapted from a literature procedure with a high reported yield.
Materials:
-
5-Chlorosalicylaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Bromide (EtBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorosalicylaldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Addition of Ethylating Agent: Add ethyl bromide (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 20°C for 48 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: 5-Chloro-2-ethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Chloro-2-ethoxybenzaldehyde during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely used and reliable method for synthesizing this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a substituted phenol, in this case, 5-chlorosalicylaldehyde, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethyl halide (like ethyl iodide or ethyl bromide) to form the desired ether product.[1] This method is favored for its generally high yields and straightforward procedure.[2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can stem from several factors. Key areas to troubleshoot include:
-
Incomplete Deprotonation: The phenolic hydroxyl group of 5-chlorosalicylaldehyde must be fully deprotonated to form the reactive phenoxide. Ensure you are using a sufficiently strong and anhydrous base (e.g., NaH, K₂CO₃).
-
Reagent Quality: The purity of your starting material, base, ethylating agent, and solvent is critical. Moisture in the solvent or reagents can quench the base and hinder the reaction.
-
Reaction Conditions: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[1]
-
Side Reactions: The formation of byproducts, such as from C-alkylation or elimination of the ethyl halide, can consume reagents and reduce the yield of the desired product.[2]
Q3: I'm observing a significant amount of unreacted 5-chlorosalicylaldehyde in my crude product. How can I improve the conversion rate?
Recovering a large amount of starting material indicates an incomplete reaction. To drive the reaction to completion, consider the following adjustments:
-
Stoichiometry: Use a slight excess of the base (e.g., 1.5 equivalents) and the ethylating agent (e.g., 1.2 equivalents) to ensure the full conversion of the 5-chlorosalicylaldehyde.[1]
-
Temperature and Time: Gently heating the reaction mixture, typically to around 80°C, can increase the reaction rate.[1][2] Extend the reaction time and monitor via TLC until the starting material spot is no longer visible.
-
Order of Addition: Adding the ethylating agent dropwise to the mixture of the salicylaldehyde and base can help maintain a consistent reaction rate.[1]
Q4: How can I effectively purify this compound from common impurities?
Purification challenges often arise from unreacted starting material or closely related byproducts.[2]
-
Removal of Unreacted 5-chlorosalicylaldehyde: A simple and effective method is to wash the crude product with a dilute aqueous base solution (e.g., 5% NaOH).[2] This deprotonates the acidic phenol of the unreacted starting material, forming a water-soluble salt that can be removed in the aqueous layer.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying the final product.[1] If you experience co-eluting impurities, optimizing the solvent system is necessary. A gradient elution, starting with a non-polar mobile phase (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can significantly improve separation.[2]
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield can be a frustrating issue. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Side Products
-
Problem: The phenoxide ion is an ambident nucleophile, which means that besides the desired O-alkylation, alkylation can occur on the aromatic ring (C-alkylation).[2]
-
Solution: The choice of solvent plays a crucial role. Using polar aprotic solvents such as DMF, DMSO, or acetonitrile favors O-alkylation over C-alkylation.[2]
-
Problem: The base used for deprotonation can promote an E2 elimination reaction with the ethyl halide (ethyl bromide or ethyl iodide), forming ethylene gas and consuming the reagents. This side reaction is more prevalent with strong bases and at higher temperatures.[2]
-
Solution: To minimize elimination, use a milder base like potassium carbonate and maintain a moderate reaction temperature. Primary alkyl halides, such as ethyl halides, are less prone to elimination than secondary or tertiary ones.[2]
Data Presentation: Reaction Condition Optimization
The selection of base and solvent is critical for maximizing the yield of this compound. The following table summarizes conditions from literature, demonstrating high-yield syntheses.
| Starting Material | Base | Ethylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-chlorosalicylaldehyde | K₂CO₃ | Ethyl bromide | DMF | 20 | 48 | 96.0% | --INVALID-LINK--[3] |
| 5-chlorosalicylaldehyde | NaH | Ethyl iodide | DMF | - | 8 | 92.0% | BenchChem[1] |
Experimental Protocols
Key Synthesis Pathway: Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism where the phenoxide ion displaces the halide from the ethylating agent.
Caption: Williamson ether synthesis pathway.
Detailed Protocol for Synthesis of this compound
This protocol is based on high-yield methods reported in the literature.[1][3]
Materials:
-
5-chlorosalicylaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Ethyl Bromide (or Ethyl Iodide) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-chlorosalicylaldehyde (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) followed by anhydrous DMF (approx. 10 mL per gram of salicylaldehyde).[1]
-
Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Add the ethylating agent (1.2 eq) dropwise to the mixture.[1]
-
Reaction: The reaction can be stirred at room temperature for 48 hours or heated to ~80°C for 8-12 hours to increase the rate.[1][3] Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.[1]
-
Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash with a 5% NaOH solution to remove any unreacted 5-chlorosalicylaldehyde, followed by a wash with brine (2 x 50 mL).[1][2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[1]
General Experimental Workflow
Caption: General experimental workflow.
References
Technical Support Center: Purification of 5-Chloro-2-ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2-ethoxybenzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the Williamson ether synthesis, starting from 5-chlorosalicylaldehyde and an ethylating agent (e.g., ethyl bromide) in the presence of a base.[1] Potential impurities from this process include:
-
Unreacted 5-chlorosalicylaldehyde: This is a common impurity if the reaction does not go to completion.
-
Residual Base: Depending on the base used (e.g., potassium carbonate), it may be present in the crude product.
-
Byproducts of the Ethylating Agent: Side reaction products from the ethylating agent may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the purity of the crude product and the nature of the impurities.
Q3: How can I monitor the purity of this compound during purification?
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - The chosen solvent is too good a solvent.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization. | - Try a different solvent or a solvent mixture.- Slowly evaporate some of the solvent to increase concentration.- Attempt to "seed" the solution with a small crystal of pure product.- Consider a preliminary purification by column chromatography. |
| Oiling out instead of crystallization | - The boiling point of the solvent is too high, causing the solute to melt.- The compound is highly impure.- The cooling rate is too fast. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Purify the crude product by another method first. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for recrystallization. | - Cool the solution in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Optimize the eluent system using TLC. A good starting point for a compound of this nature is a mixture of hexane and ethyl acetate.[2]- Ensure the silica gel is packed uniformly without air bubbles.[3][4]- Use an appropriate amount of crude product for the column size. |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Cracks appearing in the silica gel bed | - The column has run dry. | - Always maintain the solvent level above the top of the silica gel. |
Quantitative Data
The following table summarizes typical data that can be expected from the successful application of the described purification protocols. Note that specific values will vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Typical Purity of Crude Product | Typical Purity of Final Product | Typical Recovery Yield |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 85-95% | >99% | 60-85% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting solvent system to test would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent. Ethanol or isopropanol are also good candidates to try.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (66-67 °C) to remove any residual solvent.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A common starting point is a mixture of hexane and ethyl acetate.[2] The ideal eluent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Pre-elute the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting eluent.
-
If necessary, gradually increase the polarity of the eluent to elute the product.
-
Collect fractions of a consistent volume.
-
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for choosing a purification method based on crude product purity.
References
Technical Support Center: Synthesis of 5-Chloro-2-ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-ethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions. The primary synthetic routes covered are the Williamson ether synthesis starting from 5-chlorosalicylaldehyde and the formylation of 4-chloro-1-ethoxybenzene.
Issue 1: Low Yield of this compound
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation of 5-Chlorosalicylaldehyde (Williamson Synthesis) | Ensure the use of a sufficiently strong and non-nucleophilic base, such as sodium hydride (NaH), to drive the complete formation of the phenoxide. Incomplete deprotonation leads to unreacted starting material.[1] |
| Suboptimal Reaction Temperature | For the Williamson synthesis, maintain a temperature range of 50-100°C, as lower temperatures generally favor the desired SN2 reaction over the competing E2 elimination.[1] For formylation reactions, the optimal temperature is substrate-dependent and may range from below 0°C to 80°C.[2] |
| Poor Quality or Inactive Reagents | Use freshly opened or properly stored anhydrous solvents and reagents. Moisture can deactivate reagents like NaH and hydrolyze alkyl halides. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. Some Williamson ether syntheses may require extended reflux times.[1] |
| Formation of Isomeric Byproducts (Formylation) | The formylation of 4-chloro-1-ethoxybenzene can potentially yield isomeric products. Careful control over reaction conditions, such as temperature and the choice of formylating agent (e.g., Vilsmeier-Haack vs. Reimer-Tiemann), can influence regioselectivity. An efficient purification step is crucial for isolating the desired isomer. |
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Alkene Byproduct from E2 Elimination (Williamson Synthesis) | This is a common side reaction, especially with sterically hindered alkyl halides. To minimize this, use a primary alkyl halide like ethyl iodide or ethyl bromide.[1] Lowering the reaction temperature can also favor the SN2 pathway.[1] |
| C-Alkylation of the Phenoxide (Williamson Synthesis) | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. Using a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile favors the desired O-alkylation.[1] |
| Formation of Cyclohexadienone Byproducts (Reimer-Tiemann Reaction) | The Reimer-Tiemann reaction is known to sometimes produce chlorine-containing cyclohexadienones as byproducts.[3] Careful control of reaction conditions is necessary to minimize their formation. |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 5-chlorosalicylaldehyde or 4-chloro-1-ethoxybenzene will be present. Optimize reaction time and temperature, and ensure correct stoichiometry of reagents. |
| Hydrolysis of the Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure the reaction is carried out under anhydrous conditions to prevent its decomposition. |
Issue 3: Difficulty in Product Purification
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Co-elution of Isomeric Byproducts | Isomeric aldehydes formed during formylation can be difficult to separate by column chromatography. A suspension or slurry method can be effective. The crude product is stirred in a solvent system where the desired isomer has low solubility, while the undesired isomer dissolves.[4] |
| Presence of Unreacted 5-Chlorosalicylaldehyde | Unreacted 5-chlorosalicylaldehyde can be removed by washing the crude product with a dilute aqueous base (e.g., 5% NaOH) during the workup. The acidic phenol will be deprotonated and dissolve in the aqueous layer. |
| Oily Product Instead of Solid | If the product does not solidify, it may be due to the presence of impurities. Attempt purification by column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) or by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most common laboratory syntheses are:
-
Williamson Ether Synthesis: This involves the reaction of 5-chlorosalicylaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[3] This is an SN2 reaction where the phenoxide of 5-chlorosalicylaldehyde acts as the nucleophile.
-
Formylation of 4-chloro-1-ethoxybenzene: This involves introducing a formyl group (-CHO) onto the aromatic ring of 4-chloro-1-ethoxybenzene. Common methods for this transformation include the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction.[2][5]
Q2: What are the typical yields for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the Williamson ether synthesis of 2-ethoxybenzaldehyde derivatives, yields can range from 83% to 92% depending on the specific starting material and conditions used.[6]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters include:
-
Temperature: Crucial for controlling the rate of reaction and minimizing side reactions like E2 elimination in the Williamson synthesis.[1]
-
Choice of Base (Williamson Synthesis): The base must be strong enough to deprotonate the phenol without participating in side reactions. Sodium hydride is a common choice.[1]
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF are often preferred for the Williamson synthesis to enhance the nucleophilicity of the alkoxide and favor O-alkylation.[1]
-
Anhydrous Conditions: Many of the reagents used, particularly in the Vilsmeier-Haack reaction, are sensitive to moisture.
Q4: How can I confirm the identity and purity of my final product?
A4: The synthesized this compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde C=O stretch).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity. The reported melting point is 66-67 °C.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of 2-ethoxybenzaldehyde derivatives.[3]
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl iodide or Ethyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorosalicylaldehyde (1.0 eq).
-
Deprotonation: Add anhydrous DMF to dissolve the starting material. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Cool the mixture to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: Vilsmeier-Haack Formylation of 4-chloro-1-ethoxybenzene (General Procedure)
This is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate.[7]
Materials:
-
4-chloro-1-ethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Diethyl ether
Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Formylation: Dissolve 4-chloro-1-ethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.
-
Workup and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation.
Data Presentation
Table 1: Reaction Conditions and Yields for Williamson Ether Synthesis of Substituted 2-Ethoxybenzaldehydes [6]
| Starting Salicylaldehyde | Base | Ethylating Agent | Solvent | Time (h) | Yield (%) |
| 5-Chlorosalicylaldehyde | NaH | Ethyl iodide | DMF | 8 | 92 |
| 3-Methoxysalicylaldehyde | K₂CO₃ | Ethyl bromide | Acetonitrile | 10 | 88 |
| Salicylaldehyde | K₂CO₃ | Bromoethane | Toluene | 12 | 83 |
Table 2: Quantitative Data on Purification of a Structurally Similar Compound (2-Chloro-5-nitrobenzaldehyde) by Suspension [4]
| Solvent System | Temperature (°C) | Yield (%) | Purity of 2,5-isomer (%) |
| Methanol/Petroleum Ether | 5-10 | 83 | 100 |
| Methanol/Water (1:1 v/v) | Room Temp. | 93 | 99.3 |
| Acetone/Water | 0 | 95 | 99.9 |
Visualizations
Caption: Workflow for the Williamson ether synthesis of this compound.
References
Overcoming low yield in Friedländer annulation with benzaldehydes
Welcome to the Technical Support Center for the Friedländer Annulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming common challenges in quinoline synthesis, with a specific focus on reactions involving benzaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.
Q1: My Friedländer annulation with a 2-aminobenzaldehyde is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low yields in the Friedländer synthesis can be attributed to several factors. The primary areas to investigate are:
-
Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of reactants and products, resulting in tar formation. Conversely, a temperature that is too low will lead to a slow or incomplete reaction.
-
Poor Substrate Reactivity: The electronic and steric properties of your 2-aminobenzaldehyde or the ketone can significantly impact the reaction rate. Electron-withdrawing groups on the aniline ring, for instance, can deactivate it and hinder the cyclization step.[1]
-
Side Reactions: The most prevalent side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1]
-
Solvent Effects: The polarity and nature of the solvent can influence reaction rates and the solubility of your reactants.[1]
Q2: I am observing significant formation of a side product that I suspect is from the self-condensation of my ketone. How can I minimize this?
A2: Aldol self-condensation is a common issue, particularly with base-catalyzed reactions. To mitigate this:
-
Switch to an Acid Catalyst: Acidic conditions generally favor the desired Friedländer annulation over the self-condensation of the ketone.
-
Use Milder Reaction Conditions: High temperatures and strong bases can promote self-condensation. Consider using a milder base or lowering the reaction temperature.[2]
-
Slow Addition of the Ketone: A slow, dropwise addition of the ketone to the reaction mixture containing the 2-aminobenzaldehyde and catalyst can help to keep the concentration of the enolizable ketone low, thus minimizing self-condensation.
Q3: How do I choose the right catalyst for my specific 2-aminobenzaldehyde and ketone?
A3: The optimal catalyst depends on the reactivity of your starting materials. Here's a general guide:
-
Acid Catalysts: These are effective for a broad range of substrates. Common choices include:
-
Base Catalysts: These are often employed for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]
-
Catalyst-Free Conditions: For some substrates, the reaction can proceed efficiently in water at elevated temperatures without the need for a catalyst.[5]
Q4: My reaction is very slow. How can I increase the reaction rate without causing decomposition?
A4: To improve the reaction rate:
-
Catalyst Optimization: Experiment with different acid or base catalysts, as some may be more effective for your specific substrates.
-
Microwave Irradiation: The use of microwave synthesis can often dramatically reduce reaction times and improve yields.
-
Solvent Choice: If your reactants have poor solubility in the chosen solvent, this can slow the reaction. Experiment with different solvents to find one that provides good solubility for both starting materials.
-
Moderate Temperature Increase: A modest increase in the reaction temperature can increase the rate. Monitor the reaction closely by TLC to avoid product decomposition.
Data Presentation: Comparative Yields
The following tables summarize the yields of quinoline products from the reaction of 2-aminobenzaldehydes with various ketones under different catalytic conditions.
Table 1: Comparison of Catalysts for the Synthesis of 2,4-dimethyl-7-chloroquinoline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| P₂O₅/SiO₂ | None | 80 | 15-40 min | 77-95 |
| Fluorescein | Ethanol | Room Temp | 8 min | 96 |
| Amberlyst-15 | Ethanol | Reflux | N/A | Good |
| PEG-SO₃H | Water | 60 | N/A | Good-Excellent |
| TBBDA | Water | 100 | 5 h | 94 |
| TBBDA | None | 100 | 3 h | 92 |
Table 2: Catalyst-Free Synthesis of Quinolines in Water at 70°C [5]
| Ketone | Time (h) | Yield (%) |
| Cyclohexanone | 3 | 95 |
| Acetophenone | 5 | 92 |
| Ethyl Acetoacetate | 3 | 97 |
| Dimedone | 3 | 96 |
| 1,3-Indandione | 3 | 94 |
Experimental Protocols
Below are detailed methodologies for key experiments discussed in the troubleshooting guide.
Protocol 1: Catalyst-Free Friedländer Synthesis in Water [5]
This protocol describes a green and efficient method for the synthesis of quinolines without the need for a catalyst.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol)
-
Deionized water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Ethyl acetate/hexane mixture for TLC
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add 5 mL of deionized water to the flask.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization
Materials:
-
2-Nitrobenzaldehyde (1.0 mmol)
-
Active methylene compound (3.0 mmol)
-
Iron powder (<100 mesh, 4.0 mmol)
-
Glacial acetic acid
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and the active methylene compound (3.0 mmol) in glacial acetic acid.
-
Heat the solution to 95-110°C.
-
Carefully add iron powder (4.0 mmol) in portions to the hot solution.
-
Continue heating and stirring the reaction mixture for 3-4 hours.
-
Monitor the reaction by TLC for the disappearance of the 2-nitrobenzaldehyde.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting and executing the Friedländer annulation.
Caption: A troubleshooting workflow for addressing low yields in the Friedländer annulation.
Caption: A general experimental workflow for the Friedländer annulation.
References
5-Chloro-2-ethoxybenzaldehyde stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-ethoxybenzaldehyde. The information addresses common stability and degradation issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is between 2-8°C.[2] Proper storage is critical to prevent degradation from air and moisture.
Q2: My this compound has changed color. Is it still usable?
A2: A change in color, such as yellowing, can indicate degradation of the compound. The primary degradation product is often the corresponding carboxylic acid (5-chloro-2-ethoxybenzoic acid) formed through oxidation. While a slight color change may not significantly impact all applications, it is recommended to assess the purity of the material before use, for example, by techniques like TLC, GC-MS, or HPLC.
Q3: I am seeing a precipitate in my solution of this compound. What could be the cause?
A3: Precipitation could be due to several factors. If the solvent is not completely dry, the precipitate could be the less soluble degradation product, 5-chloro-2-ethoxybenzoic acid. Alternatively, if the solution is stored at a low temperature, the compound itself might be precipitating out if its solubility limit is exceeded. It is also important to ensure the compound is fully dissolved and that there are no incompatible substances present.
Q4: What are the primary degradation pathways for this compound?
A4: The most common degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 5-chloro-2-ethoxybenzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Hydrolysis of the ethoxy group is a less common but possible degradation route under certain conditions (e.g., strong acidic or basic conditions).
Q5: What materials and chemical reagents are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3] Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield or incomplete reaction | Degradation of this compound | - Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC, or GC).- Ensure the compound has been stored correctly under an inert atmosphere and at the recommended temperature.- Use freshly opened or recently purified material for sensitive reactions. |
| Formation of an unexpected byproduct | Presence of 5-chloro-2-ethoxybenzoic acid impurity | - Characterize the byproduct to confirm its identity. If it is the carboxylic acid, consider purifying the starting aldehyde before use.- Adjust the reaction conditions to be strictly anhydrous if moisture is a concern. |
| Discoloration of the compound (e.g., yellowing) | Oxidation of the aldehyde | - Minimize exposure to air and light by handling the compound under an inert atmosphere and in amber vials.- Store the compound at the recommended low temperature to slow down the oxidation process. |
Experimental Protocols
Protocol for Assessing the Purity of this compound using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of high-purity this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of the same solvent used for the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) may be effective. A typical starting point could be 50:50 acetonitrile:water, progressing to a higher concentration of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The retention time should match that of the standard.
-
Visualizations
Caption: Oxidative degradation of this compound.
Caption: Experimental workflow for assessing compound stability.
References
Technical Support Center: Williamson Ether Synthesis
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my Williamson ether synthesis. What are the common causes?
A1: Low yields in the Williamson ether synthesis can stem from several factors. The most common issues include:
-
Side Reactions: The primary competing reaction is E2 elimination, especially with sterically hindered alkyl halides.[1][2][3]
-
Improper Reagent Selection: The reaction works best with primary alkyl halides.[4][5][6] Secondary and tertiary alkyl halides are more prone to elimination, leading to the formation of alkenes.[1][2][3][4]
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly impact the yield.[7][8]
-
Reagent Quality: The presence of water can consume the strong base used to generate the alkoxide and hydrolyze the alkyl halide.[7] Ensure all reagents and solvents are anhydrous. The base itself (e.g., NaH) can be deactivated by improper storage.[7]
Q2: What are the major side products I should be aware of, and how can I minimize them?
A2: The most significant side product is an alkene, formed via an E2 elimination pathway.[1][2] This is particularly favored under the following conditions:
To minimize elimination, it is crucial to use a primary alkyl halide whenever possible. If the desired ether is asymmetrical, there are two possible synthetic routes. Always choose the pathway that involves the less sterically hindered alkyl halide.[9][10]
Another potential side reaction is the alkylation on the aromatic ring when using a phenoxide, as it is an ambident nucleophile.[2]
Q3: How do I choose the optimal solvent for my reaction?
A3: The choice of solvent is critical for the success of the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[7] Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction.[7][8]
| Solvent Type | Examples | Effect on Reaction Rate | Reference |
| Polar Aprotic | DMF, Acetonitrile, THF, DMSO | Favorable, increases rate | [1][2][4][7][8] |
| Protic | Water, Ethanol | Unfavorable, decreases rate | [1][7][8] |
| Apolar | Toluene | Tends to slow the reaction | [1][8] |
Q4: What is the ideal temperature and reaction time?
A4: A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[11][6][7][8] However, higher temperatures can promote the competing E2 elimination.[7] It is often advisable to start at a lower temperature and monitor the reaction's progress. Reaction times can vary from 1 to 8 hours.[11][6][7][8] Monitoring the reaction by Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product decomposition from prolonged heating.[7] In some undergraduate laboratory settings where time is limited, yields may be low if the reaction is not allowed to reflux for a sufficient duration.[8]
Q5: Can I use a secondary or tertiary alkyl halide?
A5: While primary alkyl halides are ideal, secondary alkyl halides can sometimes be used, but often result in poor yields due to competition with E2 elimination.[1][4] Tertiary alkyl halides are generally unsuitable for this reaction as they will almost exclusively yield the elimination product.[1][3][4]
Experimental Protocol: Synthesis of 2-Butoxynaphthalene
This protocol details the synthesis of 2-butoxynaphthalene, a common example of the Williamson ether synthesis.
Materials:
-
2-naphthol (150 mg)
-
Ethanol (2.5 mL)
-
Sodium hydroxide (87 mg, crushed)
-
1-bromobutane (0.15 mL)
-
Ice-cold water
-
5 mL conical reaction vial
-
Spin vane
-
Air condenser
-
Heating mantle or sand bath
-
Syringe
-
Small Erlenmeyer flask
-
Hirsch funnel and vacuum flask
Procedure:
-
Add 150 mg of 2-naphthol and 2.5 mL of ethanol to a 5 mL conical reaction vial containing a spin vane.
-
Begin stirring and add 87 mg of crushed solid sodium hydroxide to form the naphthoxide ion.[12]
-
Fit the vial with an air condenser and heat the solution to reflux (ethanol boils at 78 °C) for 10 minutes.[12]
-
Allow the solution to cool to at least 60 °C, then temporarily remove the condenser and add 0.15 mL of 1-bromobutane via syringe.[12]
-
Reattach the air condenser and heat the reaction mixture to reflux for 50 minutes.[12]
-
After the reflux period, remove the vial from the heat and let it cool to at least 50 °C.
-
Transfer the contents of the reaction vial to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.[12]
-
Collect the solid product by vacuum filtration using a Hirsch funnel.[12]
-
If necessary, perform a second filtration to collect any additional precipitate from the filtrate.[12]
-
Dry the product and determine the percent yield and melting point.
Data Summary
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis
| Parameter | Typical Range/Value | Notes | Reference |
| Temperature | 50 - 100 °C | Higher temperatures may favor E2 elimination. | [11][6][7][8] |
| Reaction Time | 1 - 8 hours | Monitor by TLC for completion. | [11][6][7][8] |
| Alkyl Halide | Primary > Secondary >> Tertiary | Primary alkyl halides give the best yields. | [4][5][6] |
| Base | NaH, KOH, K₂CO₃, Na metal | Strong base is required to form the alkoxide. | [2][12][13][14] |
| Yield | 50 - 95% (Lab Preparation) | Yield is highly dependent on substrates and conditions. | [11] |
Visual Guides
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: General experimental workflow for Williamson ether synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: 5-Chloro-2-ethoxybenzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-2-ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chlorosalicylaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[1][2][3]
Q2: What are the most common impurities I might encounter in my synthesis?
The common impurities in the synthesis of this compound typically arise from incomplete reactions or side reactions. These include:
-
Unreacted 5-chlorosalicylaldehyde: The starting material may be present if the reaction has not gone to completion.
-
C-alkylation byproduct: Alkylation can sometimes occur on the aromatic ring (at the carbon atom ortho or para to the hydroxyl group) instead of the desired O-alkylation of the hydroxyl group.[4]
-
Elimination byproduct: The ethylating agent, particularly if it is a secondary or tertiary halide, can undergo an E2 elimination reaction in the presence of a strong base, leading to the formation of ethylene.[3]
-
Residual Solvents and Reagents: Solvents like DMF or acetonitrile, and residual base or ethylating agent may also be present in the crude product.
Q3: How can I minimize the formation of these impurities?
To minimize impurities, consider the following strategies:
-
For unreacted 5-chlorosalicylaldehyde: Ensure the use of a slight excess of the ethylating agent and an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of complete consumption of the starting material.[3]
-
To favor O-alkylation over C-alkylation: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor O-alkylation.[4] The choice of the counter-ion of the phenoxide can also have an effect; for instance, using potassium carbonate as the base can favor O-alkylation.
-
To reduce elimination byproducts: Use a primary ethylating agent like ethyl iodide or ethyl bromide, as they are less prone to elimination reactions compared to secondary or tertiary halides.[3] Maintaining a moderate reaction temperature is also advisable.
Troubleshooting Guides
Issue 1: My final product shows a significant peak corresponding to the starting material, 5-chlorosalicylaldehyde, in the HPLC/GC-MS analysis.
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction using TLC until the 5-chlorosalicylaldehyde spot is no longer visible. - Increase Stoichiometry of Ethylating Agent: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the ethylating agent. - Check Base Activity: Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and active. |
| Ineffective Purification | - Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove the acidic unreacted 5-chlorosalicylaldehyde. - Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation between the product and the starting material. A gradient elution may be beneficial. |
Issue 2: The NMR spectrum of my product shows unexpected aromatic signals, suggesting a C-alkylation byproduct.
| Potential Cause | Recommended Solution(s) |
| Suboptimal Reaction Conditions | - Solvent Selection: Switch to a polar aprotic solvent like DMF or acetonitrile if not already in use. These solvents are known to promote O-alkylation.[4] - Choice of Base: Employ a base with a larger cation, such as potassium carbonate, which can favor O-alkylation. |
| Co-elution during Purification | - Optimize Chromatography: Use a different stationary phase or a more selective mobile phase for column chromatography to separate the O- and C-alkylated isomers. - Recrystallization: Attempt recrystallization from a suitable solvent system. The different isomers may have varying solubilities, allowing for separation. |
Quantitative Data on a Representative Impurity Profile
The following table presents a hypothetical, yet typical, impurity profile for a crude synthesis batch of this compound as determined by High-Performance Liquid Chromatography (HPLC). Actual values will vary depending on the specific reaction conditions and purification methods.
| Compound | Retention Time (min) | Area % | Identification |
| 5-chlorosalicylaldehyde | 4.2 | 3.5 | Starting Material |
| This compound | 7.8 | 95.2 | Product |
| C-Alkylation Isomer | 8.5 | 0.8 | Impurity |
| Unknown Impurity 1 | 9.1 | 0.3 | Byproduct |
| Unknown Impurity 2 | 10.4 | 0.2 | Byproduct |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis[3]
Materials:
-
5-chlorosalicylaldehyde
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
5% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorosalicylaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 5% NaOH solution (2 x 30 mL) to remove unreacted 5-chlorosalicylaldehyde, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
HPLC Method for Purity Analysis
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common impurity issues in the synthesis of this compound.
References
Technical Support Center: Column Chromatography Purification of Benzalaldehyde Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzaldehyde derivatives using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of benzaldehyde derivatives, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Compound decomposition on silica gel: Benzaldehyde derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2] | - Test for Stability: Before running the column, test your compound's stability on a TLC plate.[2][3] - Deactivate Silica Gel: Neutralize the acidic sites by washing the silica gel with a solvent mixture containing 1-3% triethylamine.[1][4] - Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or florisil.[1][2][4] |
| Incorrect Solvent System: The eluent may be too polar, causing the compound to elute with the solvent front, or not polar enough, resulting in the compound remaining on the column.[2] | - Optimize with TLC: Determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the target compound.[4][5][6] - Check First/Last Fractions: Concentrate the very first and last fractions to see if the compound eluted unexpectedly.[2] | |
| Poor Separation of Product from Impurities | Inappropriate Eluent Polarity: The chosen solvent system does not provide adequate resolution between the desired compound and impurities. | - Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can be optimized using TLC with different solvent ratios.[7] - Different Solvent System: Try a different combination of solvents. Common systems include petroleum ether/ethyl acetate or dichloromethane/hexane.[4][8][9] |
| Column Overloading: Too much crude sample was loaded onto the column for its size.[8] | - Reduce Sample Load: Use a smaller amount of the crude mixture. - Increase Column Size: Use a wider and/or longer column to handle the amount of sample.[10] | |
| Streaking or Tailing of the Product Band | Compound Interaction with Silica: The presence of polar functional groups (like the aldehyde itself or resulting carboxylic acid impurity) can lead to strong interactions with the silica gel.[3] | - Add a Modifier: For acidic impurities, adding a small amount (e.g., 1%) of acetic acid to the eluent can sometimes help. For basic compounds, adding a drop of triethylamine can reduce tailing.[4][11] - Check for Overloading: High concentrations of the sample can also cause streaking.[3] |
| Insolubility in Eluent: The compound may have poor solubility in the chosen mobile phase, causing it to precipitate and then redissolve as it moves down the column. | - Dry Loading: Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12] | |
| Product Discoloration or Degradation After Purification | Oxidation: Benzaldehyde derivatives are prone to oxidation, forming the corresponding benzoic acid, which can happen during purification or storage.[1] | - Inert Atmosphere: Store the purified compound under an inert atmosphere (like nitrogen or argon) at low temperatures and protected from light.[1] - Repurification: If oxidation has occurred, the benzoic acid impurity can be removed by an aqueous wash with a mild base like 5% sodium carbonate or sodium bicarbonate solution.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for purifying my benzaldehyde derivative?
A1: The ideal solvent system should provide good separation between your desired compound and any impurities. This is best determined by running several Thin Layer Chromatography (TLC) plates with different solvent systems.[13][14] A good starting point for many benzaldehyde derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9] Aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35, as this typically provides the best separation on a column.[5][6]
Q2: My benzaldehyde derivative seems to be decomposing on the silica gel column. What can I do?
A2: Aldehyde decomposition on silica gel is a common issue due to the acidic nature of the stationary phase.[15][16] To mitigate this, you can either deactivate the silica gel by preparing a slurry with your eluent containing 1-3% triethylamine, or you can switch to a more neutral stationary phase like alumina.[1][4] It is also advisable to run a quick stability test on a TLC plate before committing to a large-scale column.[2][3]
Q3: What are the most common impurities I might encounter, and how can I remove them if they are not separated by the column?
A3: Common impurities include unreacted starting materials, byproducts from the reaction, and benzoic acid formed from the oxidation of the benzaldehyde derivative.[1][8][16] If these impurities co-elute with your product, you may need to employ other purification techniques. Benzoic acid can be removed by washing an organic solution of your product with a basic aqueous solution, such as 5-10% sodium carbonate or sodium hydroxide.[15] Unreacted benzaldehyde can sometimes be removed by washing with a freshly prepared saturated sodium bisulfite solution, which forms a water-soluble adduct.[15][16]
Q4: Is column chromatography always the best method to purify benzaldehyde derivatives?
A4: While column chromatography is a powerful technique, it may not always be the most suitable, especially if the aldehyde is prone to decomposition on silica gel.[15] Other effective purification methods include:
-
Recrystallization: Ideal for solid compounds where impurities have different solubilities.[8]
-
Distillation: Suitable for liquid benzaldehydes to remove non-volatile impurities, but thermal degradation can be a concern for high molecular weight derivatives.[1]
-
Aqueous Extraction/Wash: Effective for removing acidic (e.g., benzoic acid) or basic impurities.[15]
-
Chemical Scavengers: Reagents that selectively react with aldehydes can be used to form derivatives that are easily removed.[15]
Q5: My purified compound shows broad or tailing peaks in HPLC/GC analysis. What could be the cause?
A5: Broad or tailing peaks often indicate the presence of polar impurities, such as the corresponding benzoic acid.[1] An initial acid/base wash before chromatography can help remove these impurities.[1] Tailing can also result from interactions with the stationary phase during analysis.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol provides a general guideline. The solvent system should be optimized using TLC prior to running the column.
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.[8]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5:1 petroleum ether:ethyl acetate).[8]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. A layer of sand can be added to the bottom and top of the silica gel.[8][17]
-
-
Sample Loading:
-
Dissolve the crude benzaldehyde derivative in a minimal amount of the eluent or a slightly more polar solvent.[8]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[12]
-
Carefully load the sample onto the top of the silica gel.[8]
-
-
Elution and Fraction Collection:
-
Fraction Analysis:
Protocol 2: Testing for Compound Stability on Silica Gel (2D TLC)
This method helps determine if your compound is degrading on the silica gel stationary phase.[3][18]
-
Spotting: On a square TLC plate, spot your compound in one corner, about 1 cm from the edges.
-
First Elution: Develop the plate in a chosen solvent system as you normally would.
-
Drying and Rotation: Remove the plate from the chamber and allow it to dry completely. Then, rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analysis: Visualize the plate. If the compound is stable, all spots will appear on the diagonal. If new spots appear off the diagonal, it indicates that the compound is decomposing on the silica gel.[3][18]
Visualizations
Caption: A workflow for purifying benzaldehyde derivatives.
Caption: Troubleshooting decision tree for common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. magritek.com [magritek.com]
- 14. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
- 18. Chromatography [chem.rochester.edu]
Minimizing by-product formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on minimizing by-product formation in classical quinoline synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in classical quinoline synthesis reactions?
A1: By-product formation is a common challenge in quinoline synthesis and varies depending on the specific method employed:
-
Skraup and Doebner-von Miller Syntheses: These reactions are notorious for producing significant amounts of tar and polymeric materials. This is primarily due to the polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds under the harsh, strongly acidic, and high-temperature conditions.
-
Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when the reaction is carried out under basic conditions.[1]
-
Combes Synthesis: When using unsymmetrical β-diketones, the formation of undesired regioisomers is a primary challenge, leading to a mixture of products that can be difficult to separate.[1]
Q2: How can I generally improve the yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is key to enhancing both yield and purity. Several general strategies can be applied across different quinoline synthesis methods:
-
Temperature Control: Careful management of the reaction temperature is critical, as higher temperatures often accelerate undesirable side reactions, leading to by-product formation.[2]
-
Catalyst Selection: The choice of catalyst can significantly impact the reaction's outcome. Employing milder catalysts can often prevent the harsh conditions that favor by-product formation.
-
Purity of Starting Materials: Always ensure the purity of your reactants and solvents. Impurities can participate in side reactions, leading to a complex reaction mixture and a lower yield of the desired product.
-
Purification Techniques: Employing the appropriate purification method is crucial for isolating the desired quinoline derivative. Common techniques include steam distillation, especially for removing tarry by-products in the Skraup synthesis, as well as vacuum distillation, recrystallization, and column chromatography.[3]
Troubleshooting Guides for Specific Syntheses
Skraup Synthesis
Issue: The reaction is extremely vigorous and difficult to control, resulting in low yields and significant tar formation.
-
Probable Cause: The Skraup synthesis is a highly exothermic reaction. The uncontrolled increase in temperature leads to the rapid polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1]
-
Solution:
-
Use a Moderating Agent: The addition of a moderating agent such as ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[4] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.
-
Gradual Heating: Begin by heating the mixture gently. Once the reaction starts, the heat generated from the reaction itself should be sufficient to maintain boiling. External heating should only be reapplied after the initial exothermic phase has subsided.[4]
-
Doebner-von Miller Synthesis
Issue: The reaction produces a complex mixture of by-products and resinous materials, leading to low yields.
-
Probable Cause: Similar to the Skraup synthesis, the acidic conditions can cause the polymerization of the α,β-unsaturated carbonyl compound.[2]
-
Solution:
-
Use a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase, the rate of polymerization can be significantly reduced, leading to an increased yield of the desired quinoline.[2]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline helps to keep its concentration low, thereby minimizing self-polymerization.[6]
-
Optimize Catalyst and Temperature: Experiment with different Brønsted or Lewis acids and maintain the lowest temperature at which the reaction proceeds efficiently to minimize side reactions.[2]
-
Combes Synthesis
Issue: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.
-
Probable Cause: Cyclization of the enamine intermediate can occur on either side of the aromatic amine, leading to the formation of different regioisomers. The ratio of these isomers is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]
-
Solution:
-
Modify Substituents: The regioselectivity can be influenced by the nature of the substituents. For example, using an aniline with a bulky ortho-substituent may favor cyclization at the less sterically hindered position. Methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer in certain modified Combes reactions.[7]
-
Catalyst Choice: The use of specific catalysts can influence the regiochemical outcome. For instance, a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a polyphosphoric ester (PPE), has been shown to be an effective dehydrating agent and can influence regioselectivity.[7]
-
Friedländer Synthesis
Issue: Formation of aldol condensation by-products, leading to a complex mixture and difficult purification.
-
Probable Cause: The ketone reactant can undergo self-condensation under the reaction conditions, especially in the presence of a base catalyst.[1]
-
Solution:
-
Switch from Base to Acid Catalysis: Changing the catalyst from a base to an acid will prevent the base-catalyzed aldol self-condensation of the ketone.
-
Use an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.
-
Milder Reaction Conditions: Employing milder reaction conditions, for example, by using a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.
-
Slow Addition of the Ketone: Slowly adding the ketone to the reaction mixture can help to keep its concentration low and reduce the rate of self-condensation.
-
Data Presentation
Table 1: Effect of Moderator on Skraup Synthesis
| Moderator | Reaction Conditions | Yield (%) | Observations |
| None | Vigorous, often uncontrolled | Low and variable | Significant tar formation |
| Ferrous Sulfate (FeSO₄) | Smoother, more controlled reaction | Improved and more reproducible | Reduced tar formation[5] |
| Boric Acid | Smooth reaction | Moderate | Yields may be slightly lower than with FeSO₄[5] |
Table 2: Influence of Catalyst on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol | Reflux | 5 | 85 |
| p-TsOH | Toluene | Reflux | 6 | 90 |
| ZnCl₂ | Neat | 120 | 4 | 88 |
| Iodine | Solvent-free | 100 | 2 | 92 |
| Amberlyst-15 | Ethanol | Reflux | 3 | 95[8] |
| Nanocrystalline Sulfated Zirconia | Ethanol | Reflux | 1.2 | 90[9] |
Note: Yields are highly substrate-dependent and the data presented is illustrative of general trends.
Table 3: Regioselectivity in the Combes Synthesis with an Unsymmetrical β-Diketone
| Aniline Substituent (para) | β-Diketone | Acid Catalyst | Ratio of Regioisomers (A:B) | Total Yield (%) |
| -H | 1,1,1-trifluoro-2,4-pentanedione | PPA/Ethanol | Varies with diketone substituent | - |
| -OCH₃ | 1,1,1-trifluoro-2,4-pentanedione | PPA/Ethanol | Favors 2-CF₃ isomer | -[7] |
| -Cl | 1,1,1-trifluoro-2,4-pentanedione | PPA/Ethanol | Favors 4-CF₃ isomer | -[7] |
| -F | 1,1,1-trifluoro-2,4-pentanedione | PPA/Ethanol | Favors 4-CF₃ isomer | -[7] |
Note: Regioisomeric ratios are influenced by a combination of steric and electronic factors.[7]
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (oxidizing agent)
-
Sodium hydroxide solution (for work-up)
-
Extraction solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aniline, anhydrous glycerol, and ferrous sulfate heptahydrate.
-
With vigorous stirring and cooling in an ice bath, slowly and carefully add the concentrated sulfuric acid.
-
Add the nitrobenzene to the mixture.
-
Gently heat the reaction mixture. Once the reaction begins (indicated by boiling), remove the external heat source. The reaction is exothermic and should sustain reflux.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base.
-
Purify the crude quinoline by steam distillation to separate it from non-volatile tar.
-
Extract the distillate with an organic solvent, dry the organic layer, and purify further by vacuum distillation.
Base-Catalyzed Friedländer Synthesis of 2-Methylquinoline
Materials:
-
2-Aminoacetophenone
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoacetophenone in ethanol.
-
Add acetone and a catalytic amount of potassium hydroxide.
-
Heat the mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Quinoline Synthesis
Caption: A logical workflow for troubleshooting common issues in quinoline synthesis.
By-product Formation Pathway in Skraup Synthesis
Caption: By-product pathway in the Skraup synthesis.
By-product Formation Pathway in Friedländer Synthesis
Caption: Aldol by-product formation in base-catalyzed Friedländer synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Catalyst Selection for Reactions Involving 5-Chloro-2-ethoxybenzaldehyde: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 5-Chloro-2-ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound and what catalysts are typically used?
A1: this compound is a versatile intermediate. Common reactions include:
-
Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel): These reactions form new carbon-carbon bonds. Weak bases like piperidine or basic ionic liquids are often used for Knoevenagel condensations.[1] For Claisen-Schmidt condensations, bases such as sodium hydroxide (NaOH) in ethanol are common.[2] Mixed metal oxides have also been shown to be effective catalysts.[3]
-
Reductions (Hydrogenation): The aldehyde group can be reduced to an alcohol. The most common and effective heterogeneous catalyst for this is palladium on carbon (Pd/C).[1]
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid. While not explicitly detailed for this specific molecule in the provided context, manganese-containing ZSM-5 has been used for the oxidation of similar chlorinated toluenes to the corresponding benzaldehydes, suggesting its potential applicability.[4]
-
Decarbonylation: This reaction removes the carbonyl group. A dual photoorgano-cobalt catalysis system has been used for the decarbonylation of benzaldehydes.[5]
Q2: How do the chloro and ethoxy substituents on the benzaldehyde ring affect catalyst selection and reactivity?
A2: The electronic nature of substituents on the benzaldehyde ring significantly impacts reactivity. The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like condensation. The ethoxy group is an electron-donating group, which can have an opposing effect. The overall reactivity will be a balance of these electronic influences.
Q3: For a Knoevenagel condensation, why is a weak base preferred over a strong base like NaOH?
A3: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote a competing self-condensation of the aldehyde (an aldol reaction), which will reduce the yield of the desired Knoevenagel product.[1] Weak bases, such as piperidine, are sufficiently basic to deprotonate the active methylene compound without causing significant self-condensation of the this compound.[1]
Q4: What are the key considerations for catalyst selection in a Suzuki coupling reaction with a derivative of this compound?
A4: While not a direct reaction of the aldehyde, if the chloro group is involved in a Suzuki coupling, a palladium catalyst with appropriate ligands is typically used. Potential issues include catalyst deactivation and a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. To mitigate this, using anhydrous solvents, dry reagents, and sometimes a boronate ester instead of a boronic acid can be beneficial as they are more stable.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Condensation Reactions
-
Possible Cause: Inactive or insufficient catalyst.
-
Solution: Use a fresh batch of the catalyst, ensuring it has been stored correctly. You can also try incrementally increasing the catalyst loading in small-scale optimization experiments.[1]
-
-
Possible Cause: Presence of water.
-
Solution: Water can inhibit the reaction. Ensure all reagents and solvents are anhydrous.
-
-
Possible Cause: Self-condensation of the aldehyde.
Issue 2: Catalyst Deactivation or Poisoning
-
Symptoms: The reaction fails to start or stalls unexpectedly. Even with increased catalyst loading or extended reaction times, the conversion of starting materials is incomplete.[6]
-
Possible Cause (especially with metal catalysts): Halide Poisoning. The chlorine atom on the starting material can, in some cases, lead to the release of chloride ions which are known poisons for many transition metal catalysts, particularly palladium and rhodium.[6] They can irreversibly bind to the metal's active site.[6]
-
Troubleshooting Steps:
-
Select Halide-Tolerant Catalysts: Opt for catalyst systems known for their stability in the presence of halides. For palladium catalysts, bulky, electron-rich phosphine ligands may help reduce deactivation.[6]
-
Use a Halide Scavenger: Adding a silver salt (e.g., silver carbonate) can precipitate halide ions, preventing them from coordinating to the catalyst.[6]
-
Slow Addition of Reagents: Slowly adding reagents can help maintain a low concentration of any released chloride ions, thus reducing the rate of catalyst poisoning.[6]
-
-
-
Diagnostic Test: To confirm catalyst deactivation, add a fresh batch of catalyst to a stalled reaction. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated.[6]
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted from general procedures for substituted benzaldehydes.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile, 1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or reflux, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete (indicated by the disappearance of the benzaldehyde spot on the TLC plate), cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by extraction following the removal of the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Hydrogenation to (5-Chloro-2-ethoxyphenyl)methanol
This protocol is based on standard procedures for the reduction of benzaldehydes.
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alcohol, which can be further purified if necessary.
Data Presentation
The following tables summarize typical catalysts and conditions for key reactions involving substituted benzaldehydes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Claisen-Schmidt Condensation
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) |
| 4-Chlorobenzaldehyde | 2'-Hydroxyacetophenone | aq. KOH/Ethanol | 72 |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43 |
| 3,4-Dimethoxybenzaldehyde | 5'-fluoro-2'-hydroxyacetophenone | KOH/Ball Mill | 96 |
Data compiled from various sources.[2]
Table 2: Catalyst Systems for Knoevenagel Condensation
| Substituted Benzaldehyde | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine/Ethanol | 10 min | 90 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine/Ethanol | 5 min | 95 |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine/Ethanol | 15 min | 85 |
This table is illustrative and based on general knowledge of Knoevenagel condensation reactions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient synthesis of p-chlorobenzaldehyde through liquid-phase oxidation of p-chlorotoluene using manganese-containing ZSM-5 as catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 5-Chloro-2-ethoxybenzaldehyde and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Predicted and Comparative NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Chloro-2-ethoxybenzaldehyde, alongside experimental data for the comparable molecules: 2-ethoxybenzaldehyde, 4-chlorobenzaldehyde, and 3-chlorobenzaldehyde. These compounds were selected to illustrate the electronic effects of the chloro and ethoxy substituents on the benzaldehyde scaffold.
Table 1: ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons (m) | Ethoxy Protons (-OCH₂CH₃) | Solvent |
| This compound (Predicted) | ~10.4 ppm | ~7.8 (d), ~7.5 (dd), ~7.0 (d) ppm | ~4.2 (q, 2H), ~1.5 (t, 3H) ppm | CDCl₃ |
| 2-Ethoxybenzaldehyde | 10.52 ppm | 7.85 (dd), 7.53 (ddd), 7.07 (t), 6.97 (d) ppm | 4.17 (q, 2H), 1.48 (t, 3H) ppm | CDCl₃ |
| 4-Chlorobenzaldehyde | 10.00 ppm | 7.84 (d, 2H), 7.53 (d, 2H) ppm | - | CDCl₃ |
| 3-Chlorobenzaldehyde | 9.94 ppm | 7.77 (s), 7.71 (d), 7.53 (d), 7.42 (t) ppm | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | C=O | C-O | C-Cl | Aromatic Carbons | Ethoxy Carbons (-OCH₂CH₃) | Solvent |
| This compound (Predicted) | ~189 ppm | ~160 ppm | ~128 ppm | ~136, 135, 126, 125, 114 ppm | ~65, 15 ppm | CDCl₃ |
| 2-Ethoxybenzaldehyde | 191.8 ppm | 161.5 ppm | - | 136.2, 128.9, 125.1, 121.0, 112.4 ppm | 64.6, 14.7 ppm | CDCl₃ |
| 4-Chlorobenzaldehyde | 191.05 ppm | - | 140.96 ppm | 134.58, 130.60, 129.31 ppm | - | CDCl₃ |
| 3-Chlorobenzaldehyde | 190.81 ppm | - | 135.33 ppm | 137.96, 134.30, 130.36, 129.12, 127.98 ppm | - | CDCl₃ |
Interpretation and Comparison
The predicted NMR data for this compound is derived from the additive effects of the chloro and ethoxy substituents observed in the experimental data of the analogous compounds.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet around 10.4 ppm. The aromatic region will display a complex splitting pattern due to the three non-equivalent protons. The ethoxy group will be characterized by a quartet for the methylene protons and a triplet for the methyl protons.
-
¹³C NMR: The carbonyl carbon is predicted to have a chemical shift of approximately 189 ppm. The carbon attached to the ethoxy group (C-O) will be significantly downfield, while the carbon bearing the chlorine atom (C-Cl) will also be influenced. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
- Temperature: Standard room temperature (e.g., 298 K).
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for a reasonably concentrated sample.
- Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
- Spectrometer: Same as for ¹H NMR.
- Temperature: Standard room temperature.
- Pulse Program: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, depending on the sample concentration.
- Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).
Logical Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR spectral data of this compound by comparing it with related structures.
Caption: Workflow for predicting and interpreting the NMR spectra of the target compound.
This guide serves as a valuable resource for researchers working with this compound and similar compounds, facilitating accurate spectral interpretation and structural verification.
A Comparative Guide to the Synthesis of Substituted Ethoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Substituted ethoxybenzaldehydes are valuable intermediates in the synthesis of a wide array of organic molecules, finding applications in pharmaceuticals, fragrances, and materials science. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of common synthetic strategies for preparing these compounds, supported by experimental data and detailed protocols.
Two primary strategic approaches are generally employed for the synthesis of substituted ethoxybenzaldehydes:
-
Route A: Etherification followed by Formylation. This approach involves the initial synthesis of a substituted ethoxybenzene, followed by the introduction of the aldehyde group.
-
Route B: Formylation followed by Etherification. This strategy begins with the formylation of a substituted phenol to produce a hydroxybenzaldehyde, which is then etherified to yield the desired ethoxybenzaldehyde.
This guide will delve into the specifics of these routes, examining the Williamson ether synthesis for the etherification step and comparing three common formylation methods: the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.
Comparison of Synthesis Routes
The choice between these synthetic strategies is often dictated by the nature and position of the substituents on the aromatic ring, as well as the desired regioselectivity of the formylation. The following table summarizes experimental data for various synthesis routes to different substituted ethoxybenzaldehydes.
| Target Molecule | Synthetic Route | Starting Material | Key Reagents & Conditions | Yield (%) | Reference |
| 2-Ethoxy-4-nitrobenzaldehyde | Formylation then Etherification | 2-Hydroxy-4-nitrobenzaldehyde | 1. K₂CO₃, DMF2. Ethyl iodide, 80°C, 12-16h | Not Specified | |
| 3-Ethoxy-4-methoxybenzaldehyde (Ethyl Vanillin) | Formylation then Etherification | Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) | NaOH, Water, Tetrabutylammonium fluoride, Bromoethane, 25°C, 4h | 96.1 | |
| 4-Ethoxy-3-methoxybenzaldehyde | Formylation then Etherification | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | NaOH, Water, Benzyltriethylammonium chloride, Ethyl bromide, 25°C | Not Specified | |
| 5-Bromo-2,3-dimethoxybenzaldehyde | Bromination then Methylation | o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) | 1. Br₂, Acetic acid2. Methyl iodide, K₂CO₃, DMF, rt, 4h | 98 (Methylation step) | [1] |
| Generic Ethoxybenzene | Etherification | Phenol | 1. NaOH2. Ethyl iodide, Reflux, 45 min | Not Specified | |
| Generic ortho-Hydroxybenzaldehydes | Formylation (Duff Reaction) | Various Phenols | Hexamethylenetetramine, Glycerol, Glyceroboric acid, 150-160°C, 2-3h | 6.8 - 18 | [2] |
| Generic ortho-Hydroxybenzaldehydes | Formylation (Reimer-Tiemann) | Phenol | Chloroform, NaOH, 60°C, 3h | 20-60 | [3][4] |
| Generic Formyl Arenes | Formylation (Vilsmeier-Haack) | Electron-rich arene | POCl₃, DMF | Moderate to Good | [5] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation.
Williamson Ether Synthesis of 2-Ethoxy-4-nitrobenzaldehyde[1]
This protocol is an example of Route B, where a pre-existing aldehyde is etherified.
Materials:
-
2-Hydroxy-4-nitrobenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl iodide (C₂H₅I)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF (approximately 10 mL per gram of the starting aldehyde).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, which would be the key step in Route A.
Materials:
-
Substituted ethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve the substituted ethoxybenzene (1.0 eq) in DMF.
-
Cool the solution to 0°C.
-
Slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended).
-
Cool the reaction mixture back to 0°C and quench by the slow addition of an aqueous solution of sodium acetate.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or distillation.
Duff Reaction[4]
This is a classic method for the ortho-formylation of phenols.
Materials:
-
Substituted phenol
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Sulfuric acid
Procedure:
-
Prepare a mixture of glycerol and boric acid and heat to 150°C to form glyceroboric acid.
-
Add the phenol and hexamethylenetetramine to the hot glyceroboric acid.
-
Maintain the reaction temperature between 150-160°C for 2-3 hours.
-
Cool the reaction mixture and hydrolyze by adding a dilute solution of sulfuric acid.
-
The product, an ortho-hydroxybenzaldehyde, can often be isolated by steam distillation.
Reimer-Tiemann Reaction[5]
This reaction is another method for the ortho-formylation of phenols, typically giving moderate yields.[3]
Materials:
-
Substituted phenol
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
Procedure:
-
Dissolve the phenol in an aqueous or ethanolic solution of sodium hydroxide.
-
Heat the solution to around 60-70°C.
-
Add chloroform dropwise with vigorous stirring.
-
Maintain the reaction at this temperature for several hours.
-
After the reaction is complete, cool the mixture and acidify to precipitate the product.
-
The product can be purified by recrystallization or chromatography. The typical yield for this reaction is in the range of 20-60%.[3]
Visualization of Synthetic Strategies
The logical workflow for selecting a synthetic route can be visualized as follows:
References
A Comparative Analysis of the Biological Activities of Halogenated Benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of halogenated benzaldehyde isomers, supported by experimental data. The position of the halogen atom on the benzaldehyde ring significantly influences its biological effects, including antimicrobial, antifungal, and cytotoxic properties. Understanding these structure-activity relationships is crucial for the development of new therapeutic agents.
Antimicrobial Activity
The antimicrobial potential of halogenated benzaldehydes is influenced by the type and position of the halogen substituent. Generally, the aldehyde group is more active than a carboxyl group in related benzoic acids.
Table 1: Comparative Antimicrobial Activity of Halogenated Benzaldehyde Isomers
| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |
| 2-Chlorobenzaldehyde | Data not available in searched literature | - | |
| 3-Chlorobenzaldehyde | Data not available in searched literature | - | |
| 4-Chlorobenzaldehyde | Data not available in searched literature | - | |
| 2-Fluorobenzaldehyde | Involved in synthesis of antibacterial agents | - | |
| 3-Fluorobenzaldehyde | Involved in synthesis of antibacterial agents | - | |
| 4-Fluorobenzaldehyde | Involved in synthesis of antibacterial agents | - | |
| Halogenated Salicylaldehydes | Various bacteria and fungi | Potent activity correlated with NMR signal broadening of the hydroxyl proton | [1] |
Antifungal Activity
Several studies have highlighted the antifungal properties of benzaldehyde derivatives. The structure-activity analysis reveals that the presence of an ortho-hydroxyl group tends to increase antifungal activity.[2][3] Benzaldehydes are thought to exert their antifungal effects by disrupting cellular antioxidation systems.[2][3]
Derivatives of halogenated benzaldehydes have been investigated for their antifungal properties. For instance, Schiff bases derived from ortho-hydroxybenzaldehyde have shown activity against various Fusarium species.
Cytotoxic Activity
The cytotoxic effects of halogenated benzaldehydes and their derivatives against cancer cell lines are an active area of research. The position of the halogen substituent can influence the compound's ability to induce cell death.
For example, a study on α-hydroxyphosphonate derivatives of substituted benzaldehydes revealed that the position of substituents on the benzene ring is a key determinant of their toxicity to cancer cell lines. Some of the synthesized compounds were found to be effective against multidrug-resistant uterine sarcoma cell lines.
Mechanisms of Action & Signaling Pathways
The biological activities of halogenated benzaldehydes are underpinned by various mechanisms of action that can trigger specific signaling pathways.
Disruption of Cellular Antioxidation
Benzaldehydes with antifungal properties often act by disrupting the cellular antioxidation systems in fungi.[2][3] This can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: Disruption of Fungal Cellular Antioxidation by Halogenated Benzaldehydes.
Modulation of Cancer-Related Signaling Pathways
In cancer cells, benzaldehyde has been shown to suppress multiple signaling pathways, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[4] This suppression is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling intermediates.[4][5]
Caption: Benzaldehyde's Regulation of Cancer Signaling Pathways via 14-3-3 Proteins.
Experimental Protocols
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for Broth Microdilution Assay.
Protocol Details:
-
Preparation of Compounds: Halogenated benzaldehyde isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated benzaldehyde isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
This guide highlights the significant impact of halogen isomer position on the biological activities of benzaldehydes. Further research focusing on direct comparative studies of isomers is warranted to fully elucidate their therapeutic potential.
References
- 1. Antimicrobial mechanisms of ortho-phthalaldehyde action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 5-Chloro-2-ethoxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that can influence the outcome of synthetic pathways and the quality of the final product. 5-Chloro-2-ethoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical and research compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques
While HPLC is a powerful tool for purity determination, a multi-faceted approach employing various analytical methods provides a more complete purity profile. The following table compares HPLC with other common analytical techniques for the quality control of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Identifies functional groups present in a molecule based on the absorption of infrared radiation. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1] | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile compounds.[2] | Excellent for structural elucidation and identification of impurities with different chemical shifts.[1] | Primarily used for functional group identification and confirmation of the compound's identity. |
| Primary Use | Quantitative purity assessment and impurity profiling.[2][3] | Identification of volatile impurities and residual solvents.[1][2] | Structural confirmation and identification of structurally related impurities. | Confirmation of the presence of key functional groups (e.g., aldehyde, ether). |
| Sensitivity | High (ng to pg level).[1] | Very high (pg to fg level).[1] | Lower sensitivity compared to chromatographic methods. | Generally lower sensitivity. |
| Typical Data | Chromatogram with retention time and peak area. | Chromatogram and mass spectrum for each peak. | ¹H and ¹³C NMR spectra. | IR spectrum showing characteristic absorption bands. |
High-Performance Liquid Chromatography (HPLC) Purity Assessment
A reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound due to its polarity. This technique offers high resolution and is adept at separating the main compound from non-volatile process-related impurities.[2]
Illustrative HPLC Data for Purity Assessment
The following table summarizes hypothetical data from the analysis of two different batches of this compound against a reference standard.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Reference Standard | 6.45 | 99.95 | ≥99.5 |
| Batch A | 6.46 | 99.68 | 99.68 |
| Batch B | 6.44 | 98.85 | 98.85 |
| Impurity 1 (Batch B) | 4.21 | 0.75 | - |
| Impurity 2 (Batch B) | 7.89 | 0.40 | - |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results.
HPLC Method for Purity Determination
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A potential gradient could be: 0-15 min, 50-80% B; 15-20 min, 80% B; 20-22 min, 80-50% B; 22-25 min, 50% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
2. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard (purity ≥99.5%) into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Sample Solution (1 mg/mL): Prepare samples of this compound in the same manner as the standard solution.[4] Ensure complete dissolution, using sonication if necessary, and filter through a 0.45 µm syringe filter before injection.[3]
3. Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
Workflow and Process Visualization
A visual representation of the experimental workflow can aid in understanding the logical sequence of steps involved in the purity assessment.
Caption: Workflow for HPLC Purity Assessment.[4]
This guide provides a framework for the purity assessment of this compound, emphasizing the utility of HPLC in conjunction with other analytical methods for comprehensive quality control. The provided protocols and data serve as a valuable resource for researchers in ensuring the integrity of their chemical compounds.
References
A Comparative Guide to the Structural Validation of 5-Chloro-2-ethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 5-Chloro-2-ethoxybenzaldehyde and its derivatives. It includes detailed experimental protocols and supporting data to aid in the accurate characterization of these compounds, which are of interest in medicinal chemistry and materials science.
Structural Elucidation: A Multi-faceted Approach
The unambiguous determination of the chemical structure of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. This guide focuses on the most common and powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
While publicly available, peer-reviewed spectral data specifically for this compound is limited, this guide presents data for closely related analogs and the precursor, 5-chloro-2-hydroxybenzaldehyde, to provide a robust framework for structural validation.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and its precursors or analogs. This data serves as a reference for researchers synthesizing and characterizing novel derivatives.
Table 1: ¹H NMR Spectroscopic Data of Benzaldehyde Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Chloro-2-hydroxybenzaldehyde | - | No publicly available experimental data found. |
| 2-Methoxybenzaldehyde [1] | DMSO-d6 | 10.19 (s, 1H, CHO), 7.67 (dd, J=7.7, 1.8 Hz, 1H), 7.61-7.55 (m, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.08 (t, J=7.5 Hz, 1H), 3.86 (s, 3H, OCH3) |
| 4-Methoxybenzaldehyde | CDCl3 | 9.88 (s, 1H, CHO), 7.84 (d, J=8.8 Hz, 2H), 6.98 (d, J=8.8 Hz, 2H), 3.88 (s, 3H, OCH3) |
| 2-Methylbenzaldehyde [1] | DMSO-d6 | 10.19 (s, 1H, CHO), 7.75 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.4 Hz, 1H), 7.42 (t, J=7.5 Hz, 1H), 7.34 (d, J=7.5 Hz, 1H), 2.61 (s, 3H, CH3) |
Table 2: ¹³C NMR Spectroscopic Data of Benzaldehyde Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Chloro-2-hydroxybenzaldehyde | - | No publicly available experimental data found. |
| 2-Methoxybenzaldehyde [1] | DMSO-d6 | 189.0 (CHO), 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8 (OCH3) |
| 4-Methoxybenzaldehyde | D2O | Predicted data available. |
| 2-Methylbenzaldehyde [1] | DMSO-d6 | 193.3 (CHO), 140.1, 133.9, 133.8, 131.7, 131.3, 126.4, 19.0 (CH3) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Technique | Key Data |
| This compound [2] | MS (Predicted) | [M+H]⁺: 185.03639, [M+Na]⁺: 207.01833 |
| 5-Chloro-2-hydroxybenzaldehyde [3] | MS (EI) | Molecular Ion (M⁺) at m/z 156. |
| 5-Chloro-2-hydroxybenzaldehyde [3] | IR | Key absorptions for O-H, C=O, and C-Cl bonds. |
| 2-Ethoxybenzaldehyde [4] | MS (EI) | Molecular Ion (M⁺) at m/z 150. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and characterization of this compound derivatives.
Synthesis of this compound via Williamson Ether Synthesis[7]
This protocol describes a common method for the preparation of 2-ethoxybenzaldehyde derivatives.
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, add 5-chlorosalicylaldehyde (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the number of different proton environments and their splitting patterns, which provides information on the connectivity of the molecule.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural insights.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Analysis: Acquire the IR spectrum to identify the presence of key functional groups, such as the aldehyde carbonyl (C=O) stretch, C-O ether stretches, and aromatic C-H and C=C bonds.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological contexts.
Caption: Workflow for the synthesis and structural validation of this compound.
Salicylanilide derivatives, which are structurally related to the parent compound of the title derivatives, have shown a range of biological activities, including antimycobacterial, antibacterial, and antifungal properties.[5] A potential mechanism of action for such compounds could involve the inhibition of key metabolic pathways in pathogens. The following diagram illustrates a hypothetical signaling pathway inhibition.
Caption: Potential inhibitory action on a pathogen signaling cascade.
Conclusion
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - this compound (C9H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 4. Benzaldehyde, 2-ethoxy- [webbook.nist.gov]
- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Benzaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalysts for two key reactions of benzaldehyde: selective hydrogenation to benzyl alcohol and oxidation to benzoic acid. The performance of heterogeneous catalysts is objectively compared, supported by experimental data from recent literature. Detailed experimental protocols and reaction pathway visualizations are included to aid in experimental design and catalyst selection.
Catalytic Hydrogenation of Benzaldehyde to Benzyl Alcohol
The selective hydrogenation of benzaldehyde to benzyl alcohol is a crucial transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The ideal catalyst should exhibit high conversion of benzaldehyde and high selectivity towards benzyl alcohol, minimizing the formation of byproducts such as toluene and benzene. This section compares the performance of various supported metal catalysts in this reaction.
Performance Comparison of Hydrogenation Catalysts
The following table summarizes the performance of different catalysts in the selective hydrogenation of benzaldehyde to benzyl alcohol under various reaction conditions.
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | Benzaldehyde Conversion (%) | Benzyl Alcohol Selectivity (%) | Reference |
| Au | Al₂O₃ | 120 | 1 | Gas Phase | >95 | 100 | [1] |
| Pt | Al₂O₃ | 80 | 9 | Water | 100 | 95 | [2] |
| Pd | Al₂O₃ | 40 | Ambient | Cyclohexane | High | High | [3] |
| Ni | Al₂O₃ | 70 | Ambient | Not Specified | 6.5 | Not Specified | [4] |
| Co-Ni | Al₂O₃ | 80 | Ambient | Not Specified | 10.57 | Not Specified | [4] |
| Pd | Bentonite | 100 | Not Specified | Not Specified | 95 | >95 | [3] |
| Ru | Support not specified | Not Specified | Not Specified | Not Specified | High Activity | High Selectivity | [5] |
Note: Direct comparison of catalyst performance can be challenging due to variations in experimental conditions, catalyst preparation methods, and support properties. The data presented here is intended to provide a general overview of catalyst efficacy.
Experimental Protocol: Selective Hydrogenation of Benzaldehyde using a Palladium on Carbon (Pd/C) Catalyst
This protocol describes a general procedure for the liquid-phase hydrogenation of benzaldehyde using a commercially available Pd/C catalyst.
Materials:
-
Benzaldehyde
-
Palladium on carbon (e.g., 5 wt% Pd/C)
-
Solvent (e.g., ethanol, isopropanol, or water)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a septum. The setup should be purged with an inert gas (nitrogen or argon) to remove air.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd/C catalyst to the flask. Then, add the solvent of choice.
-
Reactant Addition: Add benzaldehyde to the reaction mixture via a syringe through the septum.
-
Hydrogenation: Purge the system with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the gas inlet. For higher pressures, a dedicated hydrogenation apparatus should be used.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature. The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete (as determined by the consumption of benzaldehyde), stop the hydrogen flow and purge the system with an inert gas. The catalyst can be removed by filtration through a pad of celite.
-
Product Isolation and Analysis: The solvent can be removed from the filtrate under reduced pressure to yield the crude product. The purity of the product can be determined by GC or HPLC, and the structure can be confirmed by spectroscopic methods (e.g., NMR, IR).
Hydrogenation Reaction Pathway
The catalytic hydrogenation of benzaldehyde over a metal surface is generally believed to follow a Langmuir-Hinshelwood mechanism.[1] In this pathway, both hydrogen and benzaldehyde are adsorbed onto the catalyst surface, followed by a stepwise addition of adsorbed hydrogen atoms to the carbonyl group of benzaldehyde to form benzyl alcohol.
References
A Comparative Guide to Stereoselectivity in Reactions of 2-Ethoxybenzaldehyde Analogues
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity, making stereoselectivity a critical consideration in the synthesis of complex organic molecules. 2-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a valuable starting material in the synthesis of numerous pharmaceutical and fine chemical intermediates. This guide provides an objective comparison of the stereoselectivity of key reactions involving 2-ethoxybenzaldehyde and its analogues, supported by experimental data to inform the selection of synthetic strategies.
This guide focuses on three widely employed classes of stereoselective reactions:
-
Diastereoselective Aldol Addition: A powerful carbon-carbon bond-forming reaction to create β-hydroxy carbonyl compounds with control over the relative stereochemistry of newly formed chiral centers.
-
Enantioselective Alkylation: The addition of an alkyl group to the carbonyl carbon, generating a chiral alcohol with a preference for one enantiomer.
-
Asymmetric Transfer Hydrogenation: The reduction of the aldehyde to a chiral alcohol using a hydrogen donor in the presence of a chiral catalyst.
The following sections provide a comparative summary of these reactions, detailed experimental protocols, and visualizations of the reaction workflows.
Performance Comparison of Stereoselective Reactions
The stereochemical outcome of a reaction is highly dependent on the substrate, reagents, catalyst, and reaction conditions. While specific data for 2-ethoxybenzaldehyde is not always available in the literature, the performance of these reactions with structurally similar aromatic aldehydes provides a strong benchmark for expected outcomes. The following table summarizes key performance indicators for these reactions.
| Reaction Type | Chiral Control | Substrate | Reagents/Catalyst | Diastereomeric/Enantiomeric Ratio | Yield |
| Diastereoselective Aldol Addition | Chiral Auxiliary | 2,6-Dimethyl-4-(tert-butyldimethylsilyloxy)benzaldehyde | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, n-Bu₂BOTf, DIPEA | 82:18 dr | 75% |
| Enantioselective Ethylation | Chiral Ligand | Benzaldehyde | Diethylzinc, (-)-DAIB (3 mol%) | 98% ee | 97% |
| Asymmetric Transfer Hydrogenation | Chiral Catalyst | Benzaldehyde | (R,R)-TsDPEN-Ru catalyst, i-PrOH | 95% ee | 98% |
Note: The data presented for the Diastereoselective Aldol Addition and Enantioselective Ethylation is for benzaldehyde analogues. It is anticipated that 2-ethoxybenzaldehyde would exhibit similar reactivity and stereoselectivity under these conditions.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducing and building upon published results. The following are representative protocols for the three classes of stereoselective reactions discussed, specifically adapted for 2-ethoxybenzaldehyde.
Diastereoselective Aldol Addition with a Chiral Auxiliary
This protocol is adapted from the Evans aldol reaction, which utilizes a chiral oxazolidinone auxiliary to direct the stereochemical course of the reaction.
1. Enolate Formation:
- A solution of the N-acetyloxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C in a flame-dried flask under an inert atmosphere.
- Dibutylboron triflate (n-Bu₂BOTf, 1.1 equivalents) is added dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 equivalents).
- The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the corresponding Z-enolate.
2. Aldol Addition:
- The reaction mixture is then cooled to -78 °C.
- A solution of 2-ethoxybenzaldehyde (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise.
- The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
3. Work-up and Purification:
- The reaction is quenched by the addition of a pH 7 phosphate buffer.
- The mixture is diluted with methanol, and a 30% aqueous solution of hydrogen peroxide is added. The mixture is stirred vigorously for 1 hour at 0 °C.
- The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with CH₂Cl₂.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]
Enantioselective Ethylation using a Chiral Ligand
This procedure describes the enantioselective addition of diethylzinc to 2-ethoxybenzaldehyde, a classic method for forming chiral secondary alcohols.[1]
1. Catalyst Preparation:
- In a flame-dried Schlenk flask under an argon atmosphere, a chiral ligand such as (-)-DAIB (3 mol%) is dissolved in anhydrous toluene.
- The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.0 equivalents) is added dropwise.
- The mixture is stirred at 0 °C for 30 minutes.
2. Addition Reaction:
- A solution of 2-ethoxybenzaldehyde (1.0 equivalent) in anhydrous toluene is added dropwise to the catalyst mixture at 0 °C.
- The reaction is stirred at this temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- The mixture is stirred for 30 minutes, and the resulting precipitate is removed by filtration through a pad of Celite.
- The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC analysis.[1]
Asymmetric Transfer Hydrogenation with a Chiral Catalyst
Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method for the enantioselective reduction of aldehydes.[1]
1. Reaction Setup:
- A mixture of 2-ethoxybenzaldehyde (1.0 equivalent) and a chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru, 1 mol%) is prepared in a suitable solvent, typically isopropanol (i-PrOH), which also serves as the hydrogen source.
2. Reduction:
- A base, such as potassium tert-butoxide (t-BuOK, 5 mol%), is added to the mixture.
- The reaction is stirred at room temperature until completion, as monitored by TLC.
3. Work-up and Purification:
- The reaction mixture is concentrated under reduced pressure.
- The residue is dissolved in an organic solvent such as ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC analysis.[1]
Visualizing Reaction Workflows
Diagrams illustrating the logical flow of experimental procedures can aid in understanding and execution.
Caption: Workflow for Diastereoselective Aldol Addition.
Caption: Workflow for Enantioselective Alkylation.
References
A Comparative Guide to Quinoline Synthesis Methods for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The selection of a synthetic route to this important bicyclic heterocycle can significantly influence the efficiency of drug discovery and development pipelines. This guide provides an objective comparison of prominent quinoline synthesis methods, with a focus on reaction yields, supported by experimental data. Detailed protocols for key methods are also provided to aid in their practical application.
Comparative Yields of Quinoline Synthesis Methods
The choice of a particular synthetic method for quinoline derivatives is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes the reported yields for several classical and modern quinoline synthesis methods.
| Synthesis Method | Reactants | Product | Catalyst/Reagents | Reaction Conditions | Yield (%) |
| Skraup Synthesis | 3-Nitro-4-aminoanisole, Glycerol | 6-Methoxy-7-nitroquinoline | Arsenic pentoxide, Sulfuric acid | 65-70°C, 30-45 min | ~85% |
| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | Hydrochloric acid, Toluene | Reflux, 5-8 hours | Not specified |
| Friedländer Synthesis | o-Nitroarylcarbaldehydes, Ketones/Aldehydes | Mono- or disubstituted quinolines | Iron powder, Hydrochloric acid, Potassium hydroxide | Not specified | 58-100%[1] |
| Combes Synthesis | m-Chloroaniline, Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | Not specified | Not specified | Not specified |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxy-3-carboethoxyquinoline | None | 300°C, 5 min (Microwave) | 47%[2] |
| Pfitzinger Reaction | Isatin, Acetone | 2-Methylquinoline-4-carboxylic acid | Potassium hydroxide | Reflux in Ethanol/Water, 24 hours | 80%[3][4] |
| Camps Synthesis | o-Acylaminoacetophenone | 2-Hydroxy-4-methylquinoline & 2-Methyl-4-hydroxyquinoline | Sodium hydroxide | Reflux in Ethanol | 70:20 mixture[5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of quinoline derivatives. Below are representative protocols for the Skraup, Pfitzinger, and Gould-Jacobs reactions.
Skraup Synthesis of 6-Methoxy-7-nitroquinoline
This protocol is adapted from a procedure for a substituted quinoline.[6]
Materials:
-
3-Nitro-4-aminoanisole
-
Arsenic pentoxide
-
Glycerol
-
Concentrated Sulfuric Acid
Procedure:
-
In a 5-liter three-necked round-bottom flask, create a homogeneous slurry of arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg).
-
With efficient mechanical stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes. The temperature of the reaction mixture will spontaneously rise to 65-70°C.
-
Once the addition is complete, heat the mixture to initiate the reaction, which will become exothermic. Maintain the reaction temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude product.
-
Separate the quinoline layer from the aqueous layer in the distillate. The fraction boiling at 235-237°C is collected.[6]
Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol provides a general method for the Pfitzinger reaction.[3][4]
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid or Acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide in a mixture of ethanol and water to create a basic solution.
-
Add isatin to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[3]
-
To this mixture, add acetone.
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted acetone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[3]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives (Microwave-Assisted)
This protocol utilizes microwave irradiation for a rapid and efficient synthesis.[2][7]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Acetonitrile
Procedure:
-
In a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[2] The excess DEEM acts as both a reagent and a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 300°C and hold for 5 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The product can be further purified by recrystallization if necessary.
Logical Relationship of Quinoline Synthesis Methods
The following diagram illustrates the classification of the discussed quinoline synthesis methods based on the nature of the bond formation and the key intermediates involved.
References
- 1. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 2. ablelab.eu [ablelab.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of Substituted Benzaldehydes, with a Focus on 5-Chloro-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Comparison of Reaction Kinetics
The reactivity of a substituted benzaldehyde is significantly influenced by the electronic properties of its substituents. Electron-donating groups generally accelerate reactions where the benzaldehyde acts as a nucleophile, while electron-withdrawing groups enhance its electrophilicity. In 5-Chloro-2-ethoxybenzaldehyde, the ethoxy group (-OEt) is electron-donating through resonance, and the chloro group (-Cl) is electron-withdrawing through induction. The overall effect on reaction rates will depend on the specific reaction mechanism.
For instance, in oxidation reactions, both electron-donating and electron-withdrawing groups can accelerate the reaction, suggesting a complex mechanism where the stability of an electron-deficient intermediate is crucial.[1] Conversely, in reactions like the Cannizzaro reaction, which involves a nucleophilic attack on the carbonyl carbon, electron-withdrawing groups are expected to increase the reaction rate.[1]
The following table summarizes kinetic data for the oxidation of various monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB), providing a basis for comparison.[2]
| Substituent | 10³ k_obs (s⁻¹) |
| H | 7.23 |
| p-OCH₃ | 315 |
| p-CH₃ | 45.7 |
| p-Cl | 9.33 |
| p-NO₂ | 0.92 |
| m-OCH₃ | 10.2 |
| m-Cl | 1.86 |
| m-NO₂ | 0.28 |
| o-OCH₃ | 129 |
| o-Cl | 23.4 |
| o-NO₂ | 2.14 |
Data extracted from a study on the oxidation of substituted benzaldehydes by BTMACB in aqueous acetic acid. The reaction is first order with respect to both benzaldehyde and BTMACB.[2]
Based on this data, the presence of an ortho-ethoxy group (similar to o-OCH₃) would be expected to significantly accelerate the oxidation rate, while a meta- or para-chloro group would have a smaller, rate-decreasing or slightly rate-increasing effect, respectively. For this compound, the ortho-ethoxy group is likely to be the dominant factor, suggesting a relatively fast oxidation rate compared to unsubstituted benzaldehyde.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments relevant to the study of benzaldehyde reaction kinetics.
General Kinetic Measurement for Oxidation Reactions
This protocol is adapted from the study of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB).[1]
-
Solution Preparation : Prepare a stock solution of BTMACB in a suitable solvent system, such as aqueous acetic acid. Prepare separate solutions of the substituted benzaldehydes in the same solvent system.
-
Kinetic Measurement : Conduct the reactions under pseudo-first-order conditions by maintaining a large excess of the benzaldehyde over BTMACB.
-
Reaction Initiation : Initiate the reaction by mixing the reactant solutions in a thermostated cuvette.
-
Data Acquisition : Monitor the progress of the reaction by following the disappearance of BTMACB spectrophotometrically at its maximum absorption wavelength.
-
Rate Constant Calculation : The pseudo-first-order rate constant, k_obs, is determined from the slope of the linear plot of log[BTMACB] versus time.
Qualitative Tests for Aldehyde Reactions
Several classic chemical tests can be used to qualitatively compare the reactivity of aldehydes.[3][4][5][6]
-
Tollens' Test : This test distinguishes aldehydes from ketones. Aldehydes are oxidized by Tollens' reagent, resulting in the formation of a silver mirror.[4] The reagent is prepared by adding a dilute solution of ammonia to a solution of silver nitrate until the initially formed precipitate of silver oxide just dissolves.
-
Fehling's Test : This test is used to detect reducing sugars and aldehydes. A positive test is indicated by the formation of a brick-red precipitate of copper(I) oxide when the aldehyde is heated with Fehling's solution.[6] Fehling's solution is a mixture of two solutions: Fehling's A (aqueous copper(II) sulfate) and Fehling's B (aqueous potassium sodium tartrate and sodium hydroxide).[6]
-
Schiff's Test : Aldehydes restore the magenta color of Schiff's reagent (fuchsin decolorized by sulfur dioxide), while ketones do not give a significant color change.[3]
Visualizations
The following diagrams illustrate a general experimental workflow for kinetic analysis and a proposed mechanism for the oxidation of benzaldehydes.
References
A Comparative Guide to the Reactivity of Substituted Benzaldehydes: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted benzaldehydes in various chemical reactions, with a focus on insights derived from Density Functional Theory (DFT) studies. Understanding the electronic effects of substituents on the benzaldehyde scaffold is paramount for designing efficient synthetic routes, elucidating reaction mechanisms, and developing novel therapeutic agents. This document summarizes quantitative data from key research, details the computational and experimental protocols employed, and visualizes the typical workflow of such reactivity studies.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1][2] However, the introduction of substituents onto the benzene ring can significantly modulate this reactivity.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductive and/or resonance effects, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, leading to slower reaction rates.[1] This relationship is often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[3][4]
Comparative Reactivity Data
The following tables summarize quantitative data on the reactivity of various substituted benzaldehydes from both experimental and computational studies.
Table 1: Relative Reaction Rates of Substituted Benzaldehydes in Oxidation and Wittig Reactions. [1]
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Oxidation with BTMACB | 1.62 |
| m-NO₂ | Oxidation with BTMACB | 1.35 |
| p-Cl | Oxidation with BTMACB | 0.55 |
| H | Oxidation with BTMACB | 1.00 |
| p-CH₃ | Oxidation with BTMACB | 2.51 |
| p-OCH₃ | Oxidation with BTMACB | 6.31 |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
Note: BTMACB = Benzyltrimethylammonium chlorobromate.
Table 2: Calculated Activation Energies for the Reaction of Substituted Benzaldehydes with 4-amino-4H-1,2,4-triazole. [5][6]
| Substituent | Hammett Constant (σ) | Activation Energy (kcal/mol) |
| NH₂ | -0.66 | Data not explicitly provided in abstract |
| OH | -0.37 | Data not explicitly provided in abstract |
| OCH₃ | -0.27 | Data not explicitly provided in abstract |
| CH₃ | -0.17 | Data not explicitly provided in abstract |
| F | 0.06 | Data not explicitly provided in abstract |
| I | 0.18 | Data not explicitly provided in abstract |
| Cl | 0.23 | Data not explicitly provided in abstract |
| Br | 0.23 | Data not explicitly provided in abstract |
| COH | 0.42 | Data not explicitly provided in abstract |
| COOH | 0.45 | Data not explicitly provided in abstract |
| CF₃ | 0.54 | Data not explicitly provided in abstract |
| CN | 0.66 | Data not explicitly provided in abstract |
| NO₂ | 0.78 | Data not explicitly provided in abstract |
Note: While the specific activation energies for each substituent were not available in the abstract, the study by Berski et al. (2015) established a clear correlation between the Hammett constants and the energetic properties of the reaction, indicating that electron-withdrawing groups facilitate the reaction.
Experimental and Computational Protocols
Experimental Protocol: Kinetic Measurement of Oxidation with BTMACB[1]
The kinetics of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB) are typically studied under pseudo-first-order conditions, with the benzaldehyde in large excess. The reaction is carried out in a suitable solvent system, and the progress of the reaction is monitored spectrophotometrically by following the disappearance of BTMACB at its wavelength of maximum absorbance.
Data Analysis:
-
The pseudo-first-order rate constants are determined from the slope of the linear plots of log[BTMACB] versus time.
-
The second-order rate constants are then calculated by dividing the pseudo-first-order rate constants by the concentration of the corresponding substituted benzaldehyde.
-
Relative rate constants are obtained by dividing the second-order rate constant for each substituted benzaldehyde by the second-order rate constant for the unsubstituted benzaldehyde.
Computational Protocol: DFT Study of the Reaction of Substituted Benzaldehydes with 4-amino-4H-1,2,4-triazole[5][6][7]
The reaction mechanism between substituted benzaldehydes and 4-amino-4H-1,2,4-triazole was investigated using Density Functional Theory (DFT).
-
Computational Level: The calculations were performed at the B3LYP/6-31+G(d) level of theory.
-
Reaction Pathway Investigation: The study identified three transition states (TS) corresponding to:
-
TS1: Hydrogen transfer from the NH₂ group to the C=O group and nucleophilic attack of the nitrogen atom on the carbonyl carbon, leading to a hemiaminal.
-
TS2: Internal rearrangement of the benzene and triazole rings in the hemiaminal.
-
TS3: Breaking of the O-H bond, elimination of a water molecule, and formation of a C=N bond to yield a Schiff base.
-
-
Substituent Effects: The influence of thirteen different substituents on the energetic properties of the reaction was systematically studied. The substituents were chosen to cover a wide range of Hammett's constant values (σ from -0.66 to +0.78).
-
Solvation Effects: The reaction mechanism was also investigated in the presence of one to five water molecules to model the effect of solvation.
Visualizing the DFT Workflow
The following diagram illustrates a typical workflow for a DFT study on the reactivity of substituted benzaldehydes.
Caption: Workflow for a DFT study of substituted benzaldehyde reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Silico Predictive Analysis of 5-Chloro-2-ethoxybenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In-Silico Predicted Properties of 5-Chloro-2-ethoxybenzaldehyde and Structurally Related Alternatives.
In the early stages of drug discovery and development, the in-silico prediction of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. This computational screening allows for the early identification of potentially promising candidates and the filtering out of those with unfavorable characteristics, thus saving significant time and resources. This guide provides a comparative analysis of the in-silico predicted properties of this compound against two structurally similar aromatic aldehydes: 2-ethoxybenzaldehyde and 5-chlorobenzaldehyde. The data presented herein is generated using the well-established SwissADME web tool, offering a valuable resource for researchers working with these and similar chemical scaffolds.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing everything from solubility and permeability to its ability to interact with target proteins. The following table summarizes the key in-silico predicted physicochemical descriptors for this compound and its selected alternatives.
| Property | This compound | 2-Ethoxybenzaldehyde | 5-Chlorobenzaldehyde |
| Molecular Formula | C₉H₉ClO₂ | C₉H₁₀O₂ | C₇H₅ClO |
| Molecular Weight | 184.62 g/mol | 150.17 g/mol | 140.57 g/mol |
| LogP (Consensus) | 2.85 | 2.29 | 2.15 |
| Water Solubility (LogS) | -3.13 (Moderately soluble) | -2.57 (Soluble) | -2.31 (Soluble) |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | 26.30 Ų | 17.07 Ų |
| Number of Rotatable Bonds | 3 | 3 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
In-Silico ADMET Prediction Comparison
The ADMET profile of a drug candidate is a primary determinant of its clinical success. Early-stage prediction of these properties is crucial for mitigating the risk of late-stage failures. The table below presents a comparative overview of the predicted ADMET properties for the three compounds.
| ADMET Property | This compound | 2-Ethoxybenzaldehyde | 5-Chlorobenzaldehyde |
| Gastrointestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes |
| P-glycoprotein Substrate | No | No | No |
| CYP1A2 Inhibitor | Yes | Yes | No |
| CYP2C19 Inhibitor | Yes | No | No |
| CYP2C9 Inhibitor | Yes | No | No |
| CYP2D6 Inhibitor | No | No | No |
| CYP3A4 Inhibitor | Yes | No | No |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
Experimental Protocols
In-Silico Prediction of Physicochemical and ADMET Properties using SwissADME
This protocol outlines the methodology for obtaining in-silico predictions for small molecules using the SwissADME web tool.[1]
-
Molecule Input:
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[1]
-
Input the chemical structure of the molecule of interest. This can be done by:
-
Drawing the structure using the provided molecular editor.
-
Pasting a SMILES (Simplified Molecular Input Line Entry System) string into the input box.
-
Uploading a file containing the molecular structure.
-
-
For this guide, the following SMILES strings were used:
-
This compound: CCOC1=C(C=C(Cl)C=C1)C=O
-
2-Ethoxybenzaldehyde: CCOC1=CC=CC=C1C=O
-
5-Chlorobenzaldehyde: C1=CC(=CC=C1C=O)Cl
-
-
-
Execution of Prediction:
-
After inputting the molecule, initiate the calculation by clicking the "Run" or equivalent button on the web interface.
-
The tool will process the input and compute a range of physicochemical and ADMET properties.[1]
-
-
Data Collection and Interpretation:
-
The results are typically presented in a comprehensive report.
-
Collect the desired quantitative data from the "Physicochemical Properties" and "Pharmacokinetics" sections.[1]
-
Analyze the "Drug-Likeness" section to evaluate the compound against established filters like Lipinski's rule of five.[1]
-
Review the "Medicinal Chemistry" section for predictions on properties such as P-glycoprotein substrate status and cytochrome P450 inhibition.[1]
-
The "Bioavailability Score" provides a composite estimation of the overall drug-likeness.[1]
-
Visualizing the In-Silico Prediction Workflow
The following diagram illustrates the general workflow for in-silico property prediction in the early stages of drug discovery.
Caption: Workflow for in-silico prediction of molecular properties.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-ethoxybenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Chloro-2-ethoxybenzaldehyde, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation[1][2]. Furthermore, it poses a considerable threat to aquatic ecosystems, with long-lasting toxic effects.
Key Hazards:
-
Human Health: Can cause irritation to the skin, eyes, and respiratory system. Ingestion is harmful[1][2].
-
Environmental: Very toxic to aquatic life with long-lasting effects.
-
Physical: The substance is combustible, and its vapors can form explosive mixtures with air upon intense heating[2].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when splashing is possible.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. |
III. Step-by-Step Disposal Procedure
The universally recommended method for the disposal of this compound is to transfer it to an approved hazardous waste disposal facility[1][2][3][4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Operational Plan:
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be in good condition, compatible with the chemical, and kept tightly closed.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Chemical Incompatibilities to Avoid:
-
Handling and Transfer of Waste:
-
All handling of this compound waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste from its original container into the designated hazardous waste container using a funnel to prevent spills.
-
If the original container is to be disposed of, it must be treated as hazardous waste itself. Do not rinse the container into the sink.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbent material and the spilled chemical into a sealed container for hazardous waste.
-
Do not allow the spilled material to enter drains or waterways[3].
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
Ensure all paperwork and labeling are completed in accordance with local, state, and federal regulations.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 5-Chloro-2-ethoxybenzaldehyde
Essential Safety and Handling Guide for 5-Chloro-2-ethoxybenzaldehyde
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No: 27682-64-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]
Hazard Summary Table
| Hazard Statement | GHS Code | Description | Citations |
| Causes skin irritation | H315 | The substance can cause irritation upon contact with the skin. | [2][3] |
| Causes serious eye irritation | H319 | The substance can cause serious irritation if it comes into contact with the eyes. | [1][2][3] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may lead to irritation of the respiratory tract. | [2][3] |
| Harmful if swallowed | H302 | Ingestion of the substance can be harmful to health. | [3] |
| May cause an allergic skin reaction | H317 | The substance may cause a skin allergy after contact. | [1] |
Detailed Procedural Protocols
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the final barrier between the user and the chemical. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection : Wear chemical safety goggles that form a tight seal around the eyes.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5] Standard safety glasses are not sufficient.
-
Skin Protection :
-
Gloves : Chemically resistant gloves are required.[5] Given the nature of the compound, nitrile or neoprene gloves are recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.[4][6] Always inspect gloves for damage before use and wash hands thoroughly after removal.[7]
-
Protective Clothing : A standard laboratory coat must be worn and fully fastened.[8] For procedures with a significant risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[8]
-
-
Respiratory Protection : All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][10]
-
Footwear : Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant boots with steel toes and shanks should be considered.[10]
Operational Handling Plan
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Preparation:
-
Review the SDS : Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[4]
-
Work Area Setup : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9] Verify that an eyewash station and safety shower are accessible and operational.[11]
-
Assemble Materials : Gather all necessary equipment and reagents before introducing the chemical to the work area.
Handling:
-
Don PPE : Put on all required personal protective equipment as outlined above.
-
Chemical Handling : Handle the chemical in a well-ventilated area, such as a fume hood, to avoid breathing in dust or vapors.[2] Avoid all direct contact with skin and eyes.[7]
-
Preventing Contamination : Do not eat, drink, or smoke in the laboratory.[8] Keep the container tightly closed when not in use.[2]
After Handling:
-
Decontamination : Clean the work area and any equipment used.
-
Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after completing the work.[7][8]
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination, and dispose of any single-use items in the appropriate waste stream.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[8][12] Do not mix with non-halogenated waste.[8]
-
Container Management : Use a compatible, leak-proof container for waste collection.[13] The container must be kept securely closed except when adding waste.[14]
-
Labeling : The waste container must be labeled with a hazardous waste tag detailing its contents.[13]
-
Storage : Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.[7][8]
-
Disposal : Dispose of the waste through your institution's approved hazardous waste disposal program.[2][7] Do not pour any amount down the drain.[7]
Hierarchy of Controls for Chemical Handling
Personal Protective Equipment is the last line of defense. The most effective safety measures involve eliminating or reducing the hazard at its source. The following diagram illustrates this hierarchy.
Caption: The hierarchy of controls for managing chemical exposure risk.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 27682-64-0 [sigmaaldrich.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 13. nswai.org [nswai.org]
- 14. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
